Ketopioglitazone-d4
Description
Properties
IUPAC Name |
5-[[4-[2-(5-acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11,17H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLKLMFMQRAJNI-USSMZTJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670099 | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215370-26-5 | |
| Record name | 5-({4-[2-(5-Acetylpyridin-2-yl)ethoxy](~2~H_4_)phenyl}methyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Ketopioglitazone-d4 in Modern Pharmaceutical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ketopioglitazone-d4, a deuterated analog of a key active metabolite of the antidiabetic drug Pioglitazone. Its principal application in research is as an internal standard for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies. The inclusion of deuterium atoms allows for mass differentiation from the endogenous metabolite in mass spectrometry-based assays, ensuring high accuracy and precision.
Core Concepts: The Utility of Deuterated Internal Standards
In quantitative mass spectrometry, internal standards are crucial for correcting variability throughout the analytical process. Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This ensures that the standard and the analyte behave similarly during sample preparation, chromatography, and ionization, allowing for reliable quantification even in complex biological matrices.[1]
Key Advantages of Using this compound as an Internal Standard:
-
Minimization of Matrix Effects: Co-elution with the analyte allows for compensation of ion suppression or enhancement.
-
Correction for Sample Loss: Accounts for losses during extraction and sample handling.
-
Improved Accuracy and Precision: Normalization of the analyte's response to the internal standard's response enhances data reliability.
-
Enhanced Method Robustness: Makes the analytical method less susceptible to minor variations in experimental conditions.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters from representative bioanalytical methods for the quantification of Pioglitazone and its metabolites, including Ketopioglitazone, using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters for the Analysis of Pioglitazone and its Metabolites
| Parameter | Pioglitazone | Hydroxy Pioglitazone | Keto Pioglitazone |
| Linear Range | 10-3000 ng/mL | 5-2000 ng/mL | N/A |
| LLOQ | 10 pg/mL | 10 pg/mL | 10 pg/mL |
| Intra-day Precision (%CV) | < 8.98% | < 12.4% | < 11.4% |
| Intra-day Accuracy (%Bias) | -5.7% to 1.8% | -5.7% to 1.8% | -5.7% to 1.8% |
| Correlation Coefficient (r) | > 0.997 | > 0.997 | > 0.997 |
Data is a composite from multiple sources for illustrative purposes.[2][3]
Table 2: Pharmacokinetic Parameters of Pioglitazone and its Active Metabolites
| Parameter | Pioglitazone | M-III (Keto) & M-IV (Hydroxy) |
| Half-life (t½) | 3-7 hours | 16-24 hours |
| Time to Peak (Tmax) | ~2 hours | N/A |
| Protein Binding | >99% | >98% |
| Metabolism | CYP2C8 and CYP3A4 | - |
Data compiled from various pharmacokinetic studies.[4][5][6]
Experimental Protocols
A detailed methodology for a typical pharmacokinetic study involving the quantification of Pioglitazone and its metabolites using this compound as an internal standard is provided below.
Bioanalytical Method for Quantification of Pioglitazone and Metabolites in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (containing this compound).
-
Vortex the sample for 30 seconds.
-
Add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 minutes at 2500 rpm.
-
Centrifuge the samples at 4500 rpm for 25 minutes at 5°C.
-
Transfer the supernatant for LC-MS/MS analysis.[7]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: ACQUITY UPLC H-Class System or equivalent.[2]
-
Mass Spectrometer: Xevo TQD Mass Spectrometer or a similar triple quadrupole instrument.[2]
-
Column: C8 or C18 analytical column (e.g., Kinetex® 50 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 8 µL.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).
3. Data Analysis and Quantification
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of the analytes in the quality control and unknown samples is determined using the calibration curve.
-
The method should be validated according to regulatory guidelines (e.g., FDA, PMDA) for selectivity, accuracy, precision, recovery, and stability.[8][9]
Visualizations
Pioglitazone Signaling Pathway
The primary mechanism of action of Pioglitazone is through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.
Caption: Pioglitazone's mechanism of action via PPARγ activation.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard like this compound.
Caption: Workflow for a pharmacokinetic study using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. pmda.go.jp [pmda.go.jp]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Ketopioglitazone-d4 as a Metabolite of Pioglitazone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pioglitazone, a member of the thiazolidolidinedione class, is a widely prescribed oral anti-diabetic agent for the management of type 2 diabetes mellitus. Its therapeutic effects are mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), which leads to enhanced insulin sensitivity. The clinical efficacy of Pioglitazone is not solely attributable to the parent drug; its biotransformation results in the formation of several pharmacologically active metabolites. Among these, Ketopioglitazone (M-III) is a significant contributor to the overall therapeutic effect. Understanding the metabolic fate of Pioglitazone and accurately quantifying its metabolites is paramount for comprehensive pharmacokinetic and pharmacodynamic assessments. This technical guide provides an in-depth overview of the metabolic pathway leading to Ketopioglitazone, its mechanism of action, and the critical role of the deuterated analog, Ketopioglitazone-d4, as an internal standard in bioanalytical methodologies. Detailed experimental protocols and quantitative data are presented to support researchers in the field of drug metabolism and clinical pharmacology.
Introduction to Pioglitazone Metabolism
Pioglitazone is extensively metabolized in the liver, primarily through oxidation and hydroxylation reactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2] This metabolic conversion produces a series of metabolites, some of which retain significant pharmacological activity. The two principal active metabolites found in human serum are M-IV (Hydroxypioglitazone) and M-III (Ketopioglitazone).[1][3][4] M-IV is a primary metabolite, which is then further oxidized to form the secondary metabolite M-III.[1] These active metabolites have longer half-lives than the parent compound, contributing to the extended duration of Pioglitazone's glucose-lowering effects.[3][5]
The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is a deuterated form of Ketopioglitazone, where four hydrogen atoms have been replaced by deuterium. Due to its identical chemical properties to the endogenous metabolite but different mass, it serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise and accurate quantification of Ketopioglitazone in complex biological matrices like plasma.[6][7][8]
Metabolic Pathway of Pioglitazone to Ketopioglitazone
The biotransformation of Pioglitazone is a multi-step process predominantly carried out by hepatic CYP enzymes. In vitro studies using human liver microsomes and recombinant CYP isoforms have identified CYP2C8 as the primary enzyme responsible for Pioglitazone metabolism, with a lesser contribution from CYP3A4.[9][10][11] The initial step involves the hydroxylation of the ethyl side chain of Pioglitazone to form the active metabolite M-IV. Subsequently, M-IV is oxidized to form the active keto-derivative, M-III (Ketopioglitazone).[1][2]
Figure 1: Metabolic conversion of Pioglitazone to its active metabolites.
Mechanism of Action: PPARγ Signaling Pathway
Like its parent compound, Ketopioglitazone exerts its therapeutic effects by acting as a selective agonist for the nuclear receptor, Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ).[12][13] PPARγ is a key transcriptional regulator involved in adipogenesis, lipid metabolism, and insulin signaling.[14][15]
Upon binding by an agonist such as Pioglitazone or Ketopioglitazone, PPARγ undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[15][16] This binding event recruits co-activator proteins, initiating the transcription of genes that regulate glucose and lipid homeostasis. The downstream effects include increased expression of glucose transporters (like GLUT4), enhanced insulin sensitivity in adipose tissue, muscle, and liver, and regulation of adipokine secretion.[13][16][17]
Figure 2: Simplified PPARγ signaling pathway activated by Pioglitazone/Ketopioglitazone.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and analysis of Pioglitazone and its metabolites.
Table 1: Pharmacokinetic Parameters of Pioglitazone and its Active Metabolites
| Parameter | Pioglitazone | M-III (Ketopioglitazone) | M-IV (Hydroxypioglitazone) | Reference(s) |
|---|---|---|---|---|
| Tmax (hours) | 1.5 - 4.0 | - | - | [3][12] |
| Half-life (hours) | 3 - 9 | 16 - 24 | 16 - 24 | [3][5][12] |
| Protein Binding | >99% | >98% | >98% | [12][17] |
| Apparent Clearance (L/hr) | 5 - 7 | - | - | [12] |
| Volume of Distribution (L/kg) | 0.253 - 0.63 | - | - |[3][12] |
Table 2: In Vitro Metabolism of Pioglitazone and CYP Inhibition
| Parameter | Value | Reference(s) |
|---|---|---|
| Primary Metabolizing Enzymes | CYP2C8, CYP3A4 | [9][10] |
| Intrinsic Clearance (M-IV formation) | ||
| CYP2C8 | 58 pmol/min/nmol CYP | [18] |
| CYP1A2 | 58 pmol/min/nmol CYP | [18] |
| CYP2D61* | 53 pmol/min/nmol CYP | [18] |
| IC50 of CYP2C8 Inhibitors (M-IV formation) | ||
| Montelukast | 0.18 µM | [9] |
| Zafirlukast | 0.78 µM | [9] |
| Gemfibrozil | 59 µM |[9] |
Table 3: LC-MS/MS Parameters for the Analysis of Pioglitazone and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
|---|---|---|---|
| Pioglitazone | 357.1 | 134.0 | [6][19] |
| Hydroxypioglitazone (M-IV) | 373.1 | 150.0 | [6][19] |
| Ketopioglitazone (M-III) | 371.0 | 148.0 | [6][19] |
| Pioglitazone-d4 (Internal Standard) | 361.1 | 138.0 | [6][8] |
| This compound (Internal Standard) | 375.1 | 152.0 | [6] |
| Hydroxypioglitazone-d5 (Internal Standard) | 378.1 | 154.0 |[6] |
Experimental Protocols
Protocol for In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a typical experiment to determine the CYP enzymes responsible for Pioglitazone metabolism.
-
Preparation of Incubation Mixture: In microcentrifuge tubes, combine pooled human liver microsomes (HLMs), a phosphate buffer solution (pH 7.4), and a clinically relevant concentration of Pioglitazone (e.g., 1 µM).[10]
-
CYP Inhibition (Optional): To identify specific enzyme contributions, pre-incubate separate reactions with selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, gemfibrozil for CYP2C8).[9]
-
Initiation of Reaction: Pre-warm the mixtures to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor).
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[10]
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated proteins. Transfer the supernatant containing the parent drug and metabolites for analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to measure the depletion of Pioglitazone and the formation of its metabolites (e.g., M-IV).[18]
Figure 3: Experimental workflow for in vitro metabolism of Pioglitazone.
Protocol for Quantification of Ketopioglitazone in Human Plasma using LC-MS/MS
This protocol describes a method for the accurate measurement of Ketopioglitazone in clinical or research samples.
-
Sample Preparation: To a known volume of human plasma (e.g., 100 µL), add the internal standard solution containing this compound.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample. Vortex thoroughly to ensure complete protein precipitation.[6]
-
Extraction: Centrifuge the sample to pellet the precipitated proteins. The supernatant can be directly analyzed, or further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for enhanced cleanliness and sensitivity.[7][8]
-
Chromatographic Separation: Inject the processed sample extract onto an LC system equipped with a suitable reverse-phase column (e.g., Hypersil GOLD C18).[6] Elute the analytes using a gradient mobile phase, typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[8][17]
-
Mass Spectrometric Detection: The column effluent is directed into a tandem mass spectrometer operating in electrospray positive ionization (ESI+) mode.[6]
-
Quantification: Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both Ketopioglitazone and the internal standard, this compound (see Table 3).[6] The concentration of Ketopioglitazone is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. jmatonline.com [jmatonline.com]
- 5. researchgate.net [researchgate.net]
- 6. francelab.com.ar [francelab.com.ar]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Pioglitazone - Wikipedia [en.wikipedia.org]
- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deciphering the Roles of Thiazolidinediones and PPARγ in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
An In-depth Technical Guide to the Synthesis and Characterization of Ketopioglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ketopioglitazone-d4, a deuterated analog of a key metabolite of the antidiabetic drug pioglitazone. This document details its physicochemical properties, a proposed synthetic pathway, and available characterization data. It is intended to serve as a valuable resource for researchers utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those involved in the synthesis of isotopically labeled compounds.
Physicochemical Properties of this compound
This compound, also known as 5-((4-(2-(5-acetyl-2-pyridinyl)ethoxy)phenyl-d4)methyl)-2,4-thiazolidinedione, is the deuterated form of Ketopioglitazone (M-III), a major active metabolite of Pioglitazone. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.
| Property | Value | Reference |
| Chemical Name | 5-((4-(2-(5-acetyl-2-pyridinyl)ethoxy)phenyl-d4)methyl)-2,4-thiazolidinedione | [1] |
| Synonyms | Keto-Pioglitazone (M-III)-d4 | [1] |
| CAS Number | 1215370-26-5 | [1] |
| Molecular Formula | C₁₉H₁₄D₄N₂O₄S | [2] |
| Molecular Weight | 374.45 g/mol | [2] |
Proposed Synthesis of this compound
While a detailed, publicly available synthesis protocol for this compound is scarce due to its primary role as a commercial analytical standard, a plausible synthetic route can be proposed based on the known synthesis of pioglitazone and its metabolites, combined with established deuterium labeling techniques.
The proposed synthesis involves the coupling of a deuterated phenoxyethanol fragment with the thiazolidinedione moiety, followed by oxidation. The deuterium atoms are typically introduced onto the phenyl ring of the 4-hydroxyphenylethanol precursor.
Generalized Experimental Protocol for Synthesis:
-
Synthesis of the Deuterated Precursor: The synthesis would commence with the preparation of 4-hydroxyphenylethanol-d4. This can be achieved through deuterium gas reduction of a suitable precursor, such as a protected 4-hydroxyphenylacetic acid derivative, or through acid-catalyzed H/D exchange on 4-hydroxyphenylethanol.
-
Etherification: The deuterated 4-hydroxyphenylethanol-d4 is then reacted with 2-chloro-5-acetylpyridine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to form the ether linkage.
-
Knoevenagel Condensation: The resulting intermediate is condensed with thiazolidine-2,4-dione in a reaction catalyzed by a weak base (e.g., piperidine) to form a benzylidene intermediate.
-
Reduction: The exocyclic double bond of the benzylidene intermediate is then selectively reduced to yield the final product, this compound. This reduction can be carried out using various methods, such as catalytic hydrogenation.
-
Purification: The final compound is purified using standard techniques like column chromatography and recrystallization to achieve high purity suitable for use as an analytical standard.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Mass Spectrometry
Mass spectrometry is a primary technique for characterizing this compound, particularly in its application as an internal standard. The mass spectrum confirms the molecular weight and the fragmentation pattern can be used for structural elucidation. In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ketopioglitazone | 371.0 | 148.0 | [3] |
| This compound | 375.1 | 152.0 |
Note: The m/z values for this compound are inferred based on a +4 Da shift from the non-deuterated analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and the precise location of the deuterium labels.
-
¹H NMR: The proton NMR spectrum of this compound would be expected to be very similar to that of Ketopioglitazone, with the key difference being the absence of signals corresponding to the protons that have been replaced by deuterium on the phenyl ring.
-
²H NMR: Deuterium NMR would show a signal corresponding to the deuterium atoms, confirming their presence.
-
¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium potentially showing a characteristic triplet splitting pattern due to C-D coupling.
Note: Publicly available, detailed NMR spectra for this compound are not readily found in the scientific literature. Researchers would typically acquire this data upon synthesis or receive it with the purchase of a certified reference standard. A predicted ¹H NMR spectrum of the non-deuterated Ketopioglitazone can be found in various databases and would serve as a reference for comparison.[4]
Application as an Internal Standard in LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Ketopioglitazone in biological matrices such as plasma and urine. Its chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for its distinct detection by the mass spectrometer.
Generalized Protocol for Bioanalysis:
-
Sample Collection: Collect biological samples (e.g., plasma) from subjects administered with pioglitazone.
-
Internal Standard Spiking: Add a known amount of this compound solution to each sample, as well as to the calibration standards and quality control samples.
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interferences from the biological matrix.
-
LC-MS/MS Analysis: Inject the extracted sample into an LC-MS/MS system. The chromatographic method should be optimized to separate Ketopioglitazone from other metabolites and endogenous compounds. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The concentration of Ketopioglitazone in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. For specific applications, researchers should refer to the certificate of analysis provided with the commercial standard or perform their own comprehensive characterization of the in-house synthesized material.
References
- 1. Keto Pioglitazone-d4 (M-III) | LGC Standards [lgcstandards.com]
- 2. Toronto Research Chemicals 1MG Keto Pioglitazone-d4 (M-III-d4), Quantity: | Fisher Scientific [fishersci.fr]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
An In-depth Technical Guide to the Chemical Properties of Deuterated Ketopioglitazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of deuterated Ketopioglitazone, a significant metabolite of the antidiabetic drug pioglitazone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical characteristics, synthesis, and mechanism of action, with a focus on its peroxisome proliferator-activated receptor-gamma (PPARγ)-independent activities.
Physicochemical Properties
Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, can subtly alter the physicochemical properties of a molecule. While specific experimental data for deuterated Ketopioglitazone is not extensively published, the following tables provide the known properties of Ketopioglitazone and the anticipated effects of deuteration based on studies of similar compounds. The primary advantage of deuteration lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to an improved pharmacokinetic profile.[1][2]
Table 1: Physicochemical Properties of Ketopioglitazone and Deuterated Ketopioglitazone (Keto Pioglitazone-d4)
| Property | Ketopioglitazone | Deuterated Ketopioglitazone (Keto Pioglitazone-d4) | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₄S | C₁₉H₁₄D₄N₂O₄S | [3][4] |
| Molecular Weight | 370.4 g/mol | 374.45 g/mol | [3][4] |
| CAS Number | 146062-45-5 | 1185033-84-4 or 1215370-26-5 | [4][5] |
| Predicted pKa (Strongest Acidic) | 6.66 | Expected to be similar to the non-deuterated form | [6] |
| Predicted pKa (Strongest Basic) | 5.6 | Expected to be similar to the non-deuterated form | [6] |
| Predicted logP | 3.17 | May be slightly lower than the non-deuterated form | [6] |
| Melting Point | Not available | May be slightly lower than the non-deuterated form | [7] |
| Aqueous Solubility | 0.00441 mg/mL (predicted for Pioglitazone) | May be slightly higher than the non-deuterated form | [6][7] |
Note: Predicted values for pKa and logP are for the parent compound pioglitazone and are expected to be similar for ketopioglitazone. The effects of deuteration on these properties are generally minor but can influence solubility and hydrophilicity.[7]
Synthesis of Deuterated Ketopioglitazone
While a specific, detailed protocol for the synthesis of deuterated Ketopioglitazone is not publicly available, a plausible synthetic route can be extrapolated from the synthesis of deuterated pioglitazone and general methods for synthesizing thiazolidinedione derivatives.[8][9][10][11][12] The synthesis of deuterated pioglitazone stereoisomers has been described to involve a deuterium/hydrogen (H/D) exchange from pioglitazone hydrochloride. A similar principle would apply to the synthesis of deuterated Ketopioglitazone.
Proposed Synthetic Pathway
A potential method involves the synthesis of a deuterated precursor followed by cyclization to form the thiazolidinedione ring. For Keto Pioglitazone-d4, where the deuterium atoms are on the ethoxy linker, the synthesis would likely involve a deuterated 2-(5-acetyl-2-pyridinyl)ethanol-d4 intermediate.
Diagram 1: Proposed Synthesis of Deuterated Ketopioglitazone
Caption: Proposed synthetic route for deuterated Ketopioglitazone.
Mechanism of Action: PPARγ-Independent Pathway
While pioglitazone and its metabolites are known agonists of PPARγ, emerging evidence highlights a significant PPARγ-independent mechanism of action, particularly for the deuterated (R)-enantiomer of pioglitazone (PXL065).[13][14][15][16] This alternative pathway involves the direct inhibition of the mitochondrial pyruvate carrier (MPC) .[13][14][15]
The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC by deuterated Ketopioglitazone would reduce the influx of pyruvate into the tricarboxylic acid (TCA) cycle. This leads to a metabolic shift, forcing cells to utilize alternative fuel sources such as fatty acids and amino acids.[17][18]
Downstream Signaling of MPC Inhibition
Inhibition of the MPC triggers a cascade of downstream signaling events. A key consequence is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, can influence the mechanistic target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation. This metabolic reprogramming has been shown to have therapeutic benefits in conditions like nonalcoholic steatohepatitis (NASH).[13][14]
Diagram 2: Signaling Pathway of Deuterated Ketopioglitazone via MPC Inhibition
Caption: PPARγ-independent signaling of deuterated Ketopioglitazone.
Experimental Protocols
This section outlines key experimental methodologies for the characterization and evaluation of deuterated Ketopioglitazone.
Quantitative Analysis by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the quantitative analysis of deuterated Ketopioglitazone in biological matrices. The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled Ketopioglitazone, is recommended for optimal accuracy and precision.[1][19]
Table 2: LC-MS/MS Parameters for the Analysis of Deuterated Ketopioglitazone
| Parameter | Value |
| Chromatographic Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation from endogenous interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Transition (SRM) | Precursor ion (m/z) -> Product ion (m/z) for deuterated Ketopioglitazone and internal standard |
Diagram 3: Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for quantitative analysis of deuterated Ketopioglitazone.
Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
The inhibitory activity of deuterated Ketopioglitazone on the MPC can be assessed by measuring mitochondrial respiration in the presence of pyruvate. A common method utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).
Experimental Protocol:
-
Cell Culture: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with a pyruvate-free assay medium supplemented with other substrates (e.g., glutamine, fatty acids).
-
Compound Treatment: Inject deuterated Ketopioglitazone at various concentrations into the wells. A known MPC inhibitor, such as UK5099, should be used as a positive control.[17][18]
-
Pyruvate Injection: After a short incubation with the compound, inject pyruvate to initiate pyruvate-dependent respiration.
-
OCR Measurement: Measure the OCR in real-time using the Seahorse XF Analyzer. A decrease in pyruvate-stimulated OCR in the presence of deuterated Ketopioglitazone indicates MPC inhibition.
Diagram 4: Workflow for MPC Inhibition Assay
Caption: Seahorse XF workflow for assessing MPC inhibition.
Conclusion
Deuterated Ketopioglitazone represents a promising area of research, particularly concerning its PPARγ-independent mechanism of action through the inhibition of the mitochondrial pyruvate carrier. Understanding its unique chemical properties, refining its synthesis, and elucidating its detailed biological activity are critical steps for its potential development as a therapeutic agent. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to advance the study of this intriguing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alentris.org [alentris.org]
- 4. Keto Pioglitazone-d4 (M-III-d4) | LGC Standards [lgcstandards.com]
- 5. Keto Pioglitazone-d4 (M-III) | LGC Standards [lgcstandards.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Studies on antidiabetic agents. XII. Synthesis and activity of the metabolites of (+/-)-5(-)[p(-)[2-(5-ethyl-2-pyridyl)ethoxy]benzyl]-2,4- thiazolidinedione (pioglitazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of deuterium‐stabilized (R)‐pioglitazone—PXL065—for X‐linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. jianhaidulab.com [jianhaidulab.com]
- 18. rupress.org [rupress.org]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide on Ketopioglitazone-d4 for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ketopioglitazone-d4, a key deuterated metabolite of the antidiabetic drug pioglitazone, for its application in metabolic studies. Pioglitazone, a member of the thiazolidinedione class, exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor pivotal in regulating glucose and lipid metabolism. Understanding the pharmacokinetics and metabolic fate of pioglitazone and its active metabolites is crucial for drug development and clinical application. This guide details the metabolic pathways of pioglitazone, the role of Ketopioglitazone (M-III) as a major active metabolite, and the utility of its deuterated analog, this compound, as an internal standard in bioanalytical methods. Detailed experimental protocols for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside a discussion of the underlying signaling pathways.
Introduction: Pioglitazone and its Metabolism
Pioglitazone is widely used in the management of type 2 diabetes mellitus due to its insulin-sensitizing effects.[1][2] It is administered as a racemic mixture and undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, through hydroxylation and oxidation.[3] This metabolic process results in the formation of several metabolites, with two of them, the hydroxy derivative (M-IV) and the keto derivative (M-III or Ketopioglitazone), being pharmacologically active.[3][4] These active metabolites contribute significantly to the overall therapeutic effect of the drug.[2]
Ketopioglitazone (M-III) is a major active metabolite of pioglitazone and plays a crucial role in its mechanism of action.[3] The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis, offering high accuracy and precision by correcting for variability in sample preparation and instrument response.[5][6]
Signaling Pathway of Pioglitazone and its Active Metabolites
The primary mechanism of action of pioglitazone and its active metabolites, including Ketopioglitazone, is the activation of PPARγ.[7][8] PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[9]
The activation of PPARγ leads to a cascade of downstream effects that ultimately improve insulin sensitivity and regulate lipid metabolism.[1] This includes the increased expression of genes involved in glucose uptake (e.g., GLUT4), fatty acid uptake and storage, and adipocyte differentiation.[9]
Role of this compound in Metabolic Studies
This compound serves as an ideal internal standard for the quantification of Ketopioglitazone in biological matrices during pharmacokinetic and metabolic studies. The four deuterium atoms (d4) on the phenyl ring give it a mass shift of +4 Da compared to the unlabeled metabolite.[10] This mass difference allows for its distinct detection by a mass spectrometer while ensuring that its chemical and physical properties, including extraction recovery and ionization efficiency, closely mimic those of the endogenous analyte.[6] The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring the reliability of bioanalytical data.[5]
Experimental Protocols
Quantification of Ketopioglitazone in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of pioglitazone and its active metabolites.[11][12]
4.1.1. Sample Preparation
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (containing this compound).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4.1.2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Hypersil GOLD C18 (or equivalent)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Table 1: Mass Spectrometry Parameters for Ketopioglitazone Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketopioglitazone | 371.0 | 148.0[11][12] |
| This compound | 375.0 | 152.0 (Predicted) |
Note: The predicted product ion for this compound assumes the deuterium labels are on the phenyl ring, which remains intact in the product ion.
Quantitative Data
The following table summarizes the pharmacokinetic parameters of pioglitazone and its major active metabolites in humans after oral administration. While specific data for this compound is not available as it is used as an internal standard, the data for the non-labeled compound is presented.
Table 2: Pharmacokinetic Parameters of Pioglitazone and its Metabolites in Healthy Volunteers
| Parameter | Pioglitazone | Ketopioglitazone (M-III) | Hydroxypioglitazone (M-IV) |
| Tmax (hours) | ~2.0[4] | 16-24 (as total metabolites)[4] | 16-24 (as total metabolites)[4] |
| Half-life (t½, hours) | 3-7[4] | 16-24 (as total metabolites)[4] | 16-24 (as total metabolites)[4] |
| Protein Binding | >99%[4] | >98%[4] | >98%[4] |
Data is compiled from the FDA label for Actos® (pioglitazone hydrochloride) and other pharmacokinetic studies.[4][13]
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data for the quantification of the active metabolite Ketopioglitazone. A thorough understanding of the metabolic pathways and the underlying signaling mechanisms of pioglitazone and its metabolites is fundamental for advancing our knowledge of its therapeutic actions and for the development of new and improved treatments for metabolic diseases. The experimental protocols and data presented in this guide provide a solid foundation for the design and execution of metabolic studies involving this compound.
References
- 1. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. alentris.org [alentris.org]
- 11. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. banglajol.info [banglajol.info]
An In-depth Technical Guide to the Metabolism of Pioglitazone and its Deuterated Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of pioglitazone, a thiazolidinedione oral antidiabetic agent. It delves into the metabolic pathways, the enzymes responsible for biotransformation, and the pharmacologically active metabolites. Furthermore, this guide explores the emerging field of deuterated pioglitazone, specifically focusing on the deuterium-stabilized (R)-enantiomer, PXL065, its altered metabolic profile, and its therapeutic implications.
Pioglitazone Metabolism: Pathways and Key Metabolites
Pioglitazone undergoes extensive hepatic metabolism primarily through hydroxylation and oxidation reactions. The cytochrome P450 (CYP) enzyme system, particularly CYP2C8 and to a lesser extent CYP3A4, plays a crucial role in its biotransformation.[1][2] Several metabolites have been identified, with M-III (keto-derivative) and M-IV (hydroxy-derivative) being the major active metabolites found in human serum.[3][4] These active metabolites contribute significantly to the overall therapeutic effect of pioglitazone.[5]
In addition to the primary oxidative pathways, novel metabolic routes have been identified in human hepatocytes, including N-glucuronidation of the thiazolidinedione ring and a sequential ring-opening pathway.[6][7]
Table 1: Major Metabolites of Pioglitazone and their Characteristics
| Metabolite | Chemical Alteration | Activity Status | Notes |
| M-II | Hydroxy derivative | Active | |
| M-III | Keto derivative of M-IV | Active | A major circulating active metabolite. |
| M-IV | Hydroxy derivative | Active | A major circulating active metabolite. |
| M-V | Minor | ||
| M-VI | Minor |
Diagram 1: Principal Metabolic Pathways of Pioglitazone
Caption: Metabolic conversion of pioglitazone to its active metabolites.
Deuterated Pioglitazone: PXL065
Pioglitazone is a racemic mixture of (R)- and (S)-enantiomers that can interconvert in vivo.[8][9] To investigate the distinct pharmacological properties of each stereoisomer, a deuterium-stabilized (R)-pioglitazone, known as PXL065, has been developed.[10][11] Deuterium substitution at the chiral center slows down the rate of interconversion, allowing for the administration of a single, stable enantiomer.[10]
Studies have shown that PXL065 retains the therapeutic efficacy of pioglitazone, particularly in non-alcoholic steatohepatitis (NASH), while exhibiting reduced activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[8][9] This is significant because the PPARγ-related side effects of pioglitazone, such as weight gain and edema, are primarily attributed to the (S)-enantiomer.[12]
Pharmacokinetic studies have demonstrated that administration of PXL065 leads to a preferential exposure to the (R)-enantiomer compared to the administration of racemic pioglitazone.[12][13] While the metabolism of PXL065 also leads to the formation of deuterated M-III and M-IV metabolites (d-M-III and d-M-IV), their systemic exposure has been reported to be low.[12]
Table 2: Pharmacokinetic Parameters of Pioglitazone and its Metabolites
| Compound | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Pioglitazone | ~2 | 3-7 | Varies with dose | Varies with dose | [14] |
| M-III | - | 16-24 | - | - | [14] |
| M-IV | - | 16-24 | - | - | [14] |
Note: Specific Cmax and AUC values for pioglitazone are dose-dependent. The half-life of total pioglitazone (parent drug and active metabolites) is 16-24 hours.
Experimental Protocols
Quantification of Pioglitazone and its Metabolites in Human Plasma by LC-MS/MS
This section outlines a typical protocol for the simultaneous determination of pioglitazone, M-III, and M-IV in human plasma.[3][4][15]
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add an internal standard solution (e.g., deuterated pioglitazone).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analytes.
-
Injection Volume: 10 µL.
3.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pioglitazone: m/z 357 -> 134
-
M-III (Keto-pioglitazone): m/z 371 -> 148
-
M-IV (Hydroxy-pioglitazone): m/z 373 -> 150
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol is used to determine the rate of metabolism of a compound in human liver microsomes.[5][16][17][18][19]
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (HLMs), phosphate buffer (pH 7.4), and the test compound (pioglitazone or deuterated pioglitazone).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Quench Reaction: Immediately stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Diagram 2: Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for assessing in vitro metabolic stability.
Signaling Pathway: PPARγ Activation
The primary mechanism of action of pioglitazone is as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor.[20][21][22]
References
- 1. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Deuterium‐Stabilized (R)‐Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium-Stabilized (R)-Pioglitazone (PXL065) Is Responsible for Pioglitazone Efficacy in NASH yet Exhibits Little to No PPARγ Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pioglitazone deuterated(Deuterx LLC) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. PXL065 (DEUTERIUM-STABILIZED R-ENANTIOMER OF PIOGLITAZONE) REDUCES LIVER FAT CONTENT AND IMPROVES LIVER HISTOLOGY WITHOUT PPARy -MEDIATED SIDE EFFECTS IN PATIENTS WITH NASH: ANALYSIS OF A 36 WEEK PLACEBO-CONTROLLED PHASE 2 TRIAL (DESTINY1) [natap.org]
- 13. Evaluation of PXL065 - deuterium-stabilized (R)-pioglitazone in patients with NASH: A phase II randomized placebo-controlled trial (DESTINY-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. researchgate.net [researchgate.net]
- 16. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 21. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 22. researchgate.net [researchgate.net]
Ketopioglitazone-d4: A Technical Guide to its Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ketopioglitazone-d4, a deuterated analog of a major active metabolite of the antidiabetic drug, Pioglitazone. This document outlines a representative certificate of analysis, details the analytical methodologies for purity and identity assessment, and illustrates the relevant biological signaling pathway.
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical data on its identity, purity, and quality. Below is a table summarizing the typical quantitative data found in such a document.
| Parameter | Specification | Result | Method |
| Identity | |||
| Mass Spectrum | Conforms to structure | Conforms | ESI-MS |
| ¹H NMR Spectrum | Conforms to structure | Conforms | ¹H NMR (400 MHz, DMSO-d₆) |
| Purity | |||
| Purity by HPLC | ≥ 98.0% | 99.5% | HPLC-UV (269 nm) |
| Isotopic Purity (d4) | ≥ 99% atom % D | 99.6% atom % D | Mass Spectrometry |
| Residual Solvents | ≤ 0.5% | Not Detected | GC-HS |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Physical Properties | |||
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Melting Point | Report Value | 192-194 °C | Capillary Method |
| Storage | |||
| Recommended Storage | -20°C |
Experimental Protocols
The determination of purity and identity of this compound relies on a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is employed to determine the chemical purity of the substance by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 269 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water) and injected into the HPLC system. The retention time of the main peak is recorded, and the area percentage of this peak relative to the total area of all peaks is calculated to determine the purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a powerful technique for confirming the molecular weight and structure, as well as determining the isotopic enrichment of the deuterated compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for molecular ion confirmation and Selected Reaction Monitoring (SRM) for quantification and confirmation of isotopic purity.
-
Transitions for SRM: Monitoring the transition of the parent ion (m/z of this compound) to a specific fragment ion.
-
-
Procedure: A dilute solution of the sample is infused into the LC-MS/MS system. The mass spectrum will confirm the presence of the deuterated compound by its specific mass-to-charge ratio. The isotopic distribution is analyzed to calculate the percentage of the d4 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of Ketopioglitazone, with the expected absence of signals corresponding to the deuterated positions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological pathway of the parent compound, Pioglitazone, and a typical workflow for the purity analysis of this compound.
Commercial Availability and Research Applications of Ketopioglitazone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Ketopioglitazone-d4, a deuterated analog of a major active metabolite of the antidiabetic drug Pioglitazone. This guide is intended for researchers in pharmacology, drug metabolism, and related fields who utilize stable isotope-labeled internal standards for quantitative bioanalysis and metabolic studies.
Introduction
Ketopioglitazone is a significant metabolite of Pioglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the pharmacokinetics and metabolic fate of Pioglitazone and its active metabolites is crucial for drug development and clinical pharmacology. This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Ketopioglitazone in various biological matrices. Its stable isotope label ensures accurate and precise measurement, minimizing variability in sample preparation and instrument response.
Commercial Availability
This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. While a comprehensive list of all potential vendors is beyond the scope of this guide, prominent suppliers include:
-
Simson Pharma Limited
-
LGC Standards
-
Alentris Research Pvt. Ltd.
-
Cayman Chemical
-
Toronto Research Chemicals (TRC)
-
Santa Cruz Biotechnology
-
MedChemExpress
Researchers are advised to contact these or other reputable suppliers directly to inquire about product availability, pricing, and to obtain a lot-specific Certificate of Analysis (CoA).
Quantitative Data
The following table summarizes typical quantitative data for commercially available this compound. It is imperative for researchers to consult the lot-specific Certificate of Analysis provided by the supplier for precise values.
| Parameter | Typical Specification |
| Chemical Name | 5-((4-(2-(5-Acetylpyridin-2-yl)ethoxy-d4)phenyl)methyl)thiazolidine-2,4-dione |
| CAS Number | 1215370-26-5 |
| Molecular Formula | C₁₉H₁₄D₄N₂O₄S |
| Molecular Weight | 374.45 g/mol |
| Purity (Chemical) | ≥98% (as per non-deuterated analog)[1] |
| Isotopic Enrichment | Typically ≥99 atom % D |
| Physical State | Solid |
| Solubility | Soluble in DMSO and Methanol |
Note: The purity and isotopic enrichment values are illustrative and should be confirmed with the supplier's lot-specific Certificate of Analysis.
Mechanism of Action: The PPARγ Signaling Pathway
Ketopioglitazone, as an active metabolite of Pioglitazone, is expected to exert its pharmacological effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and glucose homeostasis.[2] Upon activation by a ligand, such as a thiazolidinedione, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
Caption: The PPARγ signaling pathway activated by thiazolidinedione ligands.
Experimental Protocols
The primary application of this compound is as an internal standard in bioanalytical methods for the quantification of Ketopioglitazone. Below is a detailed methodology adapted from a validated LC-MS/MS method for the simultaneous determination of pioglitazone and its metabolites in human plasma.[3][4]
Objective:
To accurately quantify the concentration of Ketopioglitazone in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
Ketopioglitazone (analytical standard)
-
This compound (internal standard)
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Hypersil GOLD C18 column or equivalent
-
96-well plates
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
1. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ketopioglitazone and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ketopioglitazone stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: Hypersil GOLD C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient program to achieve separation of the analyte from endogenous plasma components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Ketopioglitazone: m/z 371.0 > 148.0[3]
-
This compound: m/z 375.0 > 152.0 (example, to be optimized)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ketopioglitazone to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of Ketopioglitazone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical workflow for the quantification of Ketopioglitazone in plasma.
Conclusion
This compound is a commercially available and essential tool for researchers studying the pharmacokinetics and metabolism of Pioglitazone. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data. This guide provides a foundational understanding of its availability, key properties, mechanism of action, and a practical experimental protocol for its application in a research setting. For specific applications and regulatory compliance, researchers should always refer to the supplier's documentation and relevant scientific literature.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
The Pivotal Role of Ketopioglitazone-d4 in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation and application of Ketopioglitazone-d4 as an internal standard in the bioanalysis of Ketopioglitazone, a primary active metabolite of the anti-diabetic drug Pioglitazone. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document outlines the common methodologies, validation parameters, and the metabolic context for the bioanalysis of Ketopioglitazone.
Introduction to Ketopioglitazone and the Need for a Robust Internal Standard
Pioglitazone, a member of the thiazolidinedione class of drugs, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and to a lesser extent, CYP3A4.[1][2] This metabolic process leads to the formation of several metabolites, with Ketopioglitazone (M-III) and Hydroxypioglitazone (M-IV) being the major active metabolites found in human serum.[1][2] Given their significant contribution to the overall therapeutic effect, the accurate quantification of these metabolites in biological fluids is crucial for pharmacokinetic and bioequivalence studies.
To compensate for analyte loss during sample preparation and to correct for matrix effects and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a suitable internal standard is essential. This compound, a deuterated analog of Ketopioglitazone, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process, while its mass difference allows for distinct detection by the mass spectrometer.
Experimental Protocols for Bioanalysis
The following sections detail a typical experimental workflow for the quantification of Ketopioglitazone in human plasma using this compound as an internal standard. These protocols are synthesized from validated methods reported in the scientific literature.[3][4][5]
Sample Preparation
Two primary methods for plasma sample preparation are prevalent: protein precipitation and solid-phase extraction (SPE).
2.1.1. Protein Precipitation: This is a rapid and straightforward method.[3][6]
-
To a 100 µL aliquot of human plasma, add a working solution of this compound.
-
Add 200-300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5-10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2.1.2. Solid-Phase Extraction (SPE): This method provides a cleaner extract compared to protein precipitation.[4][5]
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample, previously spiked with this compound, onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute as described above.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
2.2.1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column, such as a Hypersil GOLD C18, is commonly used.[3][4][6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol) is typical.[4][7]
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally employed.
-
Injection Volume: Typically 5-10 µL.
2.2.2. Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[3][6]
-
Detection: Selected Reaction Monitoring (SRM) is employed for quantification. The mass transitions for Ketopioglitazone and this compound are monitored.
Data Presentation: Method Validation Parameters
The following tables summarize the typical validation parameters for an LC-MS/MS method for the quantification of Ketopioglitazone using this compound as an internal standard, as reported in various studies.
Table 1: Linearity and Sensitivity of Ketopioglitazone Quantification
| Parameter | Typical Range | Reference |
| Linearity Range | 3.23 - 512.60 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 3.23 ng/mL | [4] |
Table 2: Accuracy and Precision of Ketopioglitazone Quantification
| Parameter | Acceptance Criteria | Reference |
| Intra-run and Inter-run Precision (%RSD) | < 15% | [3][6] |
| Intra-run and Inter-run Accuracy (%RE) | Within ±15% | [3][6] |
Table 3: Recovery of Ketopioglitazone
| Parameter | Typical Value | Reference |
| Mean Extraction Recovery | > 87.8% | [3][6] |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of Ketopioglitazone in human plasma.
Metabolic Pathway of Pioglitazone
The diagram below illustrates the metabolic conversion of Pioglitazone to its active metabolites, including Ketopioglitazone.
Conclusion
The preliminary investigation into the bioanalysis of Ketopioglitazone is well-established, with robust and validated LC-MS/MS methods readily available in the scientific literature. The use of this compound as an internal standard is a critical component of these methods, ensuring the generation of high-quality, reliable data for pharmacokinetic assessments and other clinical studies. The experimental protocols and validation parameters outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with Pioglitazone and its metabolites. The consistent application of these methodologies is essential for the accurate characterization of the absorption, distribution, metabolism, and excretion of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
- 7. Development and validation of the liquid chromatographic method for simultaneous estimation of metformin, pioglitazone, and glimepiride in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Pioglitazone and its Metabolites using Ketopioglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus. It enhances insulin sensitivity by acting as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Following administration, Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several metabolites.[1][2][3][4] The main active metabolites found in human serum are Hydroxypioglitazone (M-IV) and Ketopioglitazone (M-III).[2][4] Accurate quantification of Pioglitazone and its active metabolites is crucial for pharmacokinetic studies, drug-drug interaction assessments, and therapeutic drug monitoring.
This document provides a detailed protocol for the simultaneous quantitative analysis of Pioglitazone, Hydroxypioglitazone (M-IV), and Ketopioglitazone (M-III) in human plasma using a stable isotope-labeled internal standard, Ketopioglitazone-d4. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for complex biological matrices.[5]
Signaling Pathway of Pioglitazone
Pioglitazone exerts its therapeutic effects by activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[6][7] Upon binding, Pioglitazone induces a conformational change in the PPARγ receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[8] This signaling cascade ultimately results in enhanced insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[6]
Experimental Workflow
The analytical workflow for the quantification of Pioglitazone and its metabolites involves several key steps, from sample collection to data analysis. A systematic approach ensures the reliability and reproducibility of the results.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of Pioglitazone, Hydroxypioglitazone (M-IV), and Ketopioglitazone (M-III).
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pioglitazone | 357.1 | 134.0 |
| Hydroxypioglitazone (M-IV) | 373.1 | 150.0 |
| Ketopioglitazone (M-III) | 371.0 | 148.0 |
| This compound (IS) | 375.1 | 152.0 |
Data synthesized from multiple sources.[2][6][9]
Table 2: Method Validation Parameters
| Parameter | Pioglitazone | Hydroxypioglitazone (M-IV) | Ketopioglitazone (M-III) |
| Linearity Range (ng/mL) | 10 - 1800 | 10 - 1800 | 10 - 1800 |
| Intra-run Precision (%CV) | < 15% | < 15% | < 15% |
| Inter-run Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |
| Mean Extraction Recovery | > 87% | > 87% | > 87% |
Data represents typical values from validated methods.[6][10]
Experimental Protocols
Materials and Reagents
-
Pioglitazone, Hydroxypioglitazone, and Ketopioglitazone reference standards
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or 96-well plates
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and simple method for sample clean-up.
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid Phase Extraction (SPE)
This protocol provides a more thorough clean-up, which can reduce matrix effects and improve sensitivity.[1]
-
Sample Thawing and Pre-treatment: Thaw 300 µL of plasma and add 20 µL of the this compound internal standard solution. Add 300 µL of 2% phosphoric acid and vortex.[1]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]
-
Elution: Elute the analytes with 1 mL of methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be adapted and optimized for specific instrumentation.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., Hypersil GOLD C18, 50 mm x 2.1 mm, 1.9 µm) is commonly used.[6][10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation. An example gradient is as follows:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Spray Voltage: 4000 V
-
Capillary Temperature: 325°C
-
Sheath Gas Flow: 40 arbitrary units
-
Auxiliary Gas Flow: 10 arbitrary units
-
-
Collision Gas: Argon at a pressure of approximately 1.5 mTorr.
-
Collision Energy: Optimized for each analyte and internal standard (refer to instrument-specific guidelines).
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust and reliable approach for the simultaneous quantification of Pioglitazone and its major active metabolites in human plasma. The detailed protocols for sample preparation and instrument conditions serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Proper method validation is essential before applying this protocol to clinical or preclinical studies.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantitation of pioglitazone and its metabolites in human serum by liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]
- 8. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. francelab.com.ar [francelab.com.ar]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Ketopioglitazone-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results.[1] Deuterated standards, such as Ketopioglitazone-d4, are chemically identical to the analyte of interest, Ketopioglitazone, but have a different mass due to the replacement of hydrogen atoms with deuterium.[1] This allows for their differentiation by a mass spectrometer.[1] The co-elution of the analyte and the internal standard during liquid chromatography (LC) ensures that any variability during sample preparation, injection, and ionization is accounted for, leading to highly reliable data.[1][2]
Ketopioglitazone is an active metabolite of the anti-diabetic drug Pioglitazone.[3][4] Therefore, accurate quantification of both the parent drug and its metabolites is crucial for understanding its efficacy and safety profile. This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of Ketopioglitazone in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Operation
The fundamental principle behind using this compound as an internal standard is to add a known amount of it to all samples, including calibration standards, quality control samples, and unknown study samples, at the beginning of the sample preparation process.[1] Because this compound has nearly identical physicochemical properties to Ketopioglitazone, it will behave similarly during extraction, chromatography, and ionization.[2] By measuring the ratio of the analyte's response to the internal standard's response, any variations introduced during the analytical workflow can be normalized. This results in improved precision and accuracy of the quantitative data.[5]
Experimental Protocols
This section details the necessary materials, reagents, and step-by-step procedures for the quantitative analysis of Ketopioglitazone using this compound as an internal standard.
Materials and Reagents
-
Ketopioglitazone (analyte) reference standard
-
This compound (internal standard)[6]
-
Blank biological matrix (e.g., human plasma)
-
Acetonitrile (LC-MS grade)[7]
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system
-
Tandem mass spectrometer
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh a known amount of Ketopioglitazone reference standard and dissolve it in a suitable solvent, such as methanol, to achieve a final concentration of 1 mg/mL.[1]
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.[1]
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into the blank biological matrix to create calibration curve standards and quality control (QC) samples.[1]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water to a final concentration appropriate for the expected analyte concentration range.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting analytes from biological matrices like plasma.[7]
-
Pipette 100 µL of the biological sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specific volume (e.g., 10 µL) of the internal standard working solution (this compound) to each tube, except for the blank matrix samples.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Hypersil GOLD C18 (or equivalent)[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | Optimized for separation of analyte and IS |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ketopioglitazone) | m/z 371.0 → 148.0[3][8] |
| MRM Transition (this compound) | m/z 375.1 → 152.0[3] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms[9] |
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical validation parameters for an LC-MS/MS method using this internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Ketopioglitazone | 10 - 1800 | > 0.99 | 1/x² |
Data derived from a representative study.[3][7]
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%RE) |
| Low | 30 | < 15% | < 15% | ± 15% |
| Medium | 900 | < 15% | < 15% | ± 15% |
| High | 1500 | < 15% | < 15% | ± 15% |
Acceptance criteria as per regulatory guidelines. The presented values indicate that the method is precise and accurate.[7]
Table 3: Recovery Data
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Ketopioglitazone | > 85% | > 85% | > 85% |
| This compound | > 85% | > 85% | > 85% |
High and consistent recovery indicates the efficiency of the extraction process.[7]
Visualizations
The following diagrams illustrate the key processes involved in using this compound as an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship for internal standard-based quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Ketopioglitazone in biological matrices.[2] The protocol outlined in these application notes, when coupled with proper method validation, will ensure the generation of high-quality data suitable for pharmacokinetic studies and other applications in drug development. The inherent advantages of using a stable isotope-labeled internal standard, such as compensating for matrix effects and procedural losses, make it an indispensable tool for modern bioanalysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. francelab.com.ar [francelab.com.ar]
- 4. Ketopioglitazone | C19H18N2O4S | CID 5201446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. alentris.org [alentris.org]
- 7. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
Application of Ketopioglitazone-d4 in the Pharmacokinetic Profiling of Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ketopioglitazone-d4 as an internal standard in pharmacokinetic studies of pioglitazone. The methodologies outlined are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods.
Introduction
Pioglitazone is an oral antidiabetic agent of the thiazolidinedione class used for the treatment of type 2 diabetes mellitus.[1][2] It functions by increasing insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver.[3][4][5] Pioglitazone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, into several metabolites.[1][6][7] Two of these, hydroxypioglitazone (M-IV) and ketopioglitazone (M-III), are pharmacologically active and contribute to the therapeutic effect of the drug.[1][6][7]
Accurate quantification of pioglitazone and its active metabolites in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability in sample preparation and matrix effects. This compound, a deuterated analog of the M-III metabolite, serves as an ideal internal standard for the quantification of ketopioglitazone, ensuring the accuracy and precision of the analytical method.[6][8]
Pioglitazone Metabolism and Analyte Relationship
The metabolic pathway of pioglitazone involves hydroxylation and oxidation to form its primary and secondary metabolites. Understanding this pathway is essential for designing comprehensive pharmacokinetic studies.
Figure 1. Simplified metabolic pathway of Pioglitazone.
Experimental Protocols
Protocol 1: Quantification of Pioglitazone, Hydroxypioglitazone, and Ketopioglitazone in Human Plasma using LC-MS/MS
This protocol describes a validated method for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma, employing their respective deuterated internal standards, including this compound.
1. Materials and Reagents
-
Pioglitazone, Hydroxypioglitazone, Ketopioglitazone reference standards
-
Pioglitazone-d4, Hydroxypioglitazone-d5, this compound internal standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., heparin)
-
Ultrapure water
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing Pioglitazone-d4, Hydroxypioglitazone-d5, and this compound).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.[9][10]
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | Hypersil GOLD C18 (100 mm × 4.6 mm, 5 µm) or equivalent reversed-phase column[6][8] |
| Mobile Phase | A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | A time-programmed gradient elution may be used to achieve optimal separation. A typical starting condition could be 90% A, ramped to 90% B. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pioglitazone | 357.1 | 134.0 |
| Hydroxypioglitazone | 373.1 | 150.0 |
| Ketopioglitazone | 371.0 | 148.0 |
| Pioglitazone-d4 | 361.1 | 138.0 |
| Hydroxypioglitazone-d5 | 378.1 | 155.0 |
| This compound | 375.0 | 152.0 |
| Note: The exact m/z values may vary slightly depending on the instrument and calibration.[9][11][12] |
5. Data Analysis
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples using the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical method for pioglitazone and its metabolites.
| Parameter | Pioglitazone | Hydroxypioglitazone | Ketopioglitazone |
| Linearity Range (ng/mL) | 10 - 1800[9][12] | 10 - 1800[9][12] | 10 - 1800[9][12] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10[9][12] | 10[9][12] | 10[9][12] |
| Intra-day Precision (%CV) | < 15%[9] | < 15%[9] | < 15%[9] |
| Inter-day Precision (%CV) | < 15%[9] | < 15%[9] | < 15%[9] |
| Accuracy (%RE) | ± 15%[9] | ± 15%[9] | ± 15%[9] |
| Mean Extraction Recovery | > 85%[9] | > 85%[9] | > 85%[9] |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a typical pharmacokinetic study involving the analysis of pioglitazone and its metabolites.
Figure 2. Workflow for a pharmacokinetic study of Pioglitazone.
Conclusion
The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the pharmacokinetic evaluation of pioglitazone. The protocols and data presented here provide a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics, enabling the accurate assessment of pioglitazone and its active metabolites in biological systems. These precise measurements are fundamental for understanding the drug's disposition and for making informed decisions during drug development.
References
- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
Application Note and Protocol: Bioanalytical Assay for Ketopioglitazone with a Deuterated Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ketopioglitazone is an active metabolite of Pioglitazone, a thiazolidinedione class drug used in the treatment of type 2 diabetes. Pioglitazone and its metabolites, including Ketopioglitazone, work by selectively stimulating the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ), which modulates the transcription of insulin-sensitive genes involved in glucose and lipid metabolism.[1] The parent drug, Pioglitazone, undergoes hepatic metabolism primarily by CYP2C8 and to a lesser extent by CYP3A4, leading to the formation of active metabolites like Ketopioglitazone and Hydroxypioglitazone.[1] Accurate quantification of Ketopioglitazone in biological matrices is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ketopioglitazone in human plasma, utilizing a deuterated internal standard to ensure accuracy and precision.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described bioanalytical method.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (pg/mL) | Correlation Coefficient (r) |
| Ketopioglitazone | 10 - 1800[2][3][4][5] | 10[1] | > 0.997[1] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Ketopioglitazone | Low (10 pg/mL) | 8.4 - 13.4[1] | -5.7 to 1.8[1] | < 15[2][3][4] | < 15[2][3][4] |
| High (800 pg/mL) | 1.1 - 4.4[1] | -0.1 to 0.5[1] | < 15[2][3][4] | < 15[2][3][4] |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) |
| Ketopioglitazone | > 87.8[2][3][4] |
Experimental Protocols
This section details the methodologies for the bioanalytical assay of Ketopioglitazone.
Materials and Reagents
-
Ketopioglitazone reference standard
-
Deuterated Ketopioglitazone internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide
-
Phosphoric acid
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB μElution plate)[1] or protein precipitation reagents.
Sample Preparation
Two primary methods for sample preparation are protein precipitation and solid-phase extraction.
Method A: Protein Precipitation [2][3][4]
-
To 100 µL of plasma sample, add the deuterated internal standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE) [1]
-
To 300 µL of plasma sample, add 20 µL of the deuterated internal standard solution and 300 µL of 2% phosphoric acid.
-
Condition the SPE plate with 200 µL of methanol followed by 200 µL of water.
-
Load the pre-treated sample onto the SPE plate.
-
Wash the plate with 5% methanol in water.
-
Elute the analyte and internal standard with two aliquots of 50 µL and 25 µL of methanol.
-
Dilute the eluate with 75 µL of water prior to injection.
Liquid Chromatography
-
LC System: ACQUITY UPLC H-Class System or equivalent[1]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-μm[1] or Hypersil GOLD C18 column.[2][3]
-
Mobile Phase A: 0.1% Ammonium hydroxide in water[1]
-
Mobile Phase B: Methanol[1]
-
Flow Rate: 600 µL/min[1]
-
Gradient: A gradient elution is employed over a short run time (e.g., 2 minutes).[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: 40°C
-
Retention Time: Ketopioglitazone typically elutes at approximately 1.35 minutes under these conditions.[1]
Mass Spectrometry
-
Mass Spectrometer: Xevo TQD Mass Spectrometer or equivalent triple quadrupole instrument.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Ketopioglitazone: m/z 371.0 > 148.0[2][3]
-
MRM Transition for Deuterated IS: A specific transition for the deuterated analog should be determined based on its mass shift.
Visualizations
Caption: Experimental workflow for the bioanalytical assay of Ketopioglitazone.
Caption: Metabolic pathway and mechanism of action of Pioglitazone and its active metabolites.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
Application of Ketopioglitazone-d4 in Drug Metabolism Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ketopioglitazone-d4 is a stable isotope-labeled form of Ketopioglitazone (M-III), an active metabolite of the antidiabetic drug pioglitazone. The incorporation of four deuterium atoms provides a distinct mass shift, making it an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research. Its primary application lies in its use as an internal standard for the highly sensitive and accurate quantification of Ketopioglitazone in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This ensures precise analysis, which is critical for pharmacokinetic studies, drug-drug interaction assessments, and toxicological evaluations. Furthermore, this compound can serve as a tracer in studies designed to elucidate the metabolic pathways of pioglitazone and its metabolites.
Core Applications
The primary applications of this compound in drug metabolism research include:
-
Internal Standard for Bioanalytical Methods: Its most common use is as an internal standard in LC-MS/MS assays to accurately quantify the concentration of Ketopioglitazone in biological samples such as plasma and serum.[1][2] The stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.
-
Metabolic Pathway Elucidation: this compound can be used in conjunction with unlabeled pioglitazone to trace and confirm the metabolic pathways leading to the formation of Ketopioglitazone. By comparing the mass spectra of metabolites derived from labeled and unlabeled precursors, researchers can definitively identify the origin of the metabolic products.
-
Enzyme Inhibition and Induction Studies: While pioglitazone itself is a substrate for cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, this compound can be used as an internal standard for the quantification of Ketopioglitazone formed in in vitro assays designed to assess the inhibitory or inductive potential of new chemical entities on these metabolic pathways.[3][4]
Data Presentation
Table 1: Mass Spectrometric Parameters for the Quantification of Ketopioglitazone using this compound as an Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ketopioglitazone (M-III) | 371 | 148 | Positive ESI | [5] |
| This compound | 375 | 152 | Positive ESI | [2] |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value | Reference |
| Chromatographic Column | ACQUITY UPLC BEH C18 2.1 x 50 mm, 1.7-μm | [2] |
| Mobile Phase | 0.1% ammonium hydroxide and methanol (gradient) | [2] |
| Flow Rate | 600 μL/min | [2] |
| Retention Time (Ketopioglitazone) | 1.35 minutes | [2] |
| Linearity Range | 0.5 - 2000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | [2] |
| Inter-day Precision (CV%) | ≤10.5% | [5] |
| Inter-day Accuracy (%Nominal) | 94.4% to 104.0% | [5] |
Experimental Protocols
Protocol 1: Quantification of Ketopioglitazone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To accurately determine the concentration of Ketopioglitazone in human plasma samples.
Materials:
-
Human plasma samples
-
Ketopioglitazone analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide solution
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates
-
LC-MS/MS system (e.g., Waters ACQUITY UPLC H-Class System with a Xevo TQD Mass Spectrometer)
Procedure:
-
Sample Preparation (Solid Phase Extraction):
-
To 300 μL of plasma sample, add 20 μL of the this compound internal standard solution.[2]
-
Add 300 μL of 2% phosphoric acid and vortex to mix.[2]
-
Condition an SPE plate with 200 μL of methanol followed by 200 μL of water.[2]
-
Load the sample mixture onto the SPE plate.
-
Wash the plate with a 5% methanol/water solution.[2]
-
Elute the analytes with two aliquots of methanol (50 μL and 25 μL).[2]
-
Dilute the eluate with 75 μL of water prior to injection.[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ketopioglitazone to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.[5]
-
Determine the concentration of Ketopioglitazone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Cytochrome P450 (CYP) Inhibition Assay using this compound
Objective: To assess the potential of a test compound to inhibit the CYP2C8- and CYP3A4-mediated metabolism of pioglitazone to Ketopioglitazone.
Materials:
-
Human liver microsomes (HLM)
-
Pioglitazone
-
This compound (as internal standard)
-
Test compound (potential inhibitor)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with this compound (as quenching solution and internal standard)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM (e.g., 0.2 mg/mL protein), phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding pioglitazone (at a concentration near its Km for CYP2C8/CYP3A4).
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding cold acetonitrile containing a known concentration of this compound.
-
-
Sample Processing:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of Ketopioglitazone using the LC-MS/MS method described in Protocol 1.
-
-
Data Analysis:
-
Calculate the rate of Ketopioglitazone formation in the presence and absence of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of Ketopioglitazone formation).
-
Visualizations
Caption: Metabolic pathway of pioglitazone to Ketopioglitazone.
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Concept of stable isotope-labeled internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Sensitivity LC-MS/MS Method for the Quantification of Ketopioglitazone-d4
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ketopioglitazone is an active metabolite of Pioglitazone, a thiazolidinedione class drug used in the treatment of type 2 diabetes. Accurate and sensitive quantification of Ketopioglitazone and its deuterated internal standard, Ketopioglitazone-d4, is crucial for pharmacokinetic and metabolic studies. This document provides a detailed protocol for the analysis of this compound in human plasma using a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction method is employed for the clean-up and concentration of the analyte from human plasma.[1]
-
Sample Pre-treatment: Mix 300 μL of human plasma with 20 μL of internal standard solution (this compound) and 300 μL of 2% phosphoric acid.[1]
-
SPE Plate Conditioning: Condition an Oasis HLB μElution solid-phase extraction plate with 200 μL of methanol followed by 200 μL of water.[1]
-
Sample Loading: Apply the pre-treated plasma sample to the conditioned SPE plate.
-
Washing: Wash the sample with a 5% methanol/water solution.[1]
-
Elution: Elute the analyte with a 50 μL aliquot of methanol, followed by a second elution with a 25 μL aliquot of methanol.[1]
-
Dilution: Further dilute the eluted sample with 75 μL of water prior to injection into the LC-MS/MS system.[1]
Liquid Chromatography
Chromatographic separation is achieved using a UPLC system with a C18 column.[1]
-
LC System: ACQUITY UPLC H-Class System or equivalent.[1]
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-μm.[1]
-
Injection Volume: 10 μL.[1]
-
Flow Rate: 600 μL/min.[1]
-
Mobile Phase A: 0.1% Ammonium Hydroxide in water.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: The column is operated under gradient conditions over 2 minutes.[1]
Mass Spectrometry
A triple quadrupole mass spectrometer is used for the detection and quantification of this compound.
-
Mass Spectrometer: Xevo TQD Mass Spectrometer or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1][2]
Data Presentation
Table 1: Mass Spectrometry Settings for this compound and Related Compounds
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| This compound | 375.1 | 152.0 | -33 | [1][2] |
| Pioglitazone | 357.1 | 134.0 | -33 | [2] |
| Ketopioglitazone (M-III) | 371.0 | 148.0 | -33 | [2][3] |
| Hydroxypioglitazone (M-IV) | 373.1 | 150.0 | -33 | [2][3] |
| Pioglitazone-d4 | 361.1 | 138.0 | -33 | [2] |
| Hydroxypioglitazone-d5 | 378.1 | 154.0 | -33 | [1][2] |
Table 2: Liquid Chromatography Conditions
| Parameter | Value | Reference |
| LC System | ACQUITY UPLC H-Class | [1] |
| Column | ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7-μm | [1] |
| Injection Volume | 10 μL | [1] |
| Flow Rate | 600 μL/min | [1] |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water | [1] |
| Mobile Phase B | Methanol | [1] |
| Run Time | 2.5 min | [3] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Mass Spectrometry Detection Logic
Caption: MRM logic for this compound detection.
References
Application Notes and Protocols for the Use of Ketopioglitazone-d4 in Preclinical and Clinical Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Ketopioglitazone-d4 as an internal standard in the quantitative analysis of ketopioglitazone and its parent drug, pioglitazone, in both preclinical and clinical settings. The methodologies described herein are essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
Introduction
Ketopioglitazone is an active metabolite of pioglitazone, a thiazolidinedione oral hypoglycemic agent. Accurate quantification of pioglitazone and its metabolites is crucial for understanding its efficacy and safety profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte, compensating for variability in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
Preclinical Application: Analysis in Rat Plasma
This protocol outlines a validated method for the simultaneous determination of pioglitazone and ketopioglitazone in rat plasma using this compound as an internal standard. This method is suitable for preclinical pharmacokinetic studies.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen rat plasma samples at room temperature.
-
To a 100 µL aliquot of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 20% B0.5-2.5 min: 20-80% B2.5-3.0 min: 80% B3.0-3.1 min: 80-20% B3.1-5.0 min: 20% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pioglitazone: m/z 357.1 → 134.1Ketopioglitazone: m/z 371.1 → 148.1this compound: m/z 375.1 → 152.1 |
| Declustering Potential (DP) | 60 V |
| Collision Energy (CE) | Pioglitazone: 35 eVKetopioglitazone: 30 eVthis compound: 30 eV |
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Extraction Recovery (%) |
| Pioglitazone | 1 - 1000 | 1 | 95.2 - 104.5 | < 10 | > 85 |
| Ketopioglitazone | 1 - 1000 | 1 | 96.8 - 103.2 | < 10 | > 85 |
Clinical Application: Analysis in Human Plasma
This protocol describes a robust and sensitive LC-MS/MS method for the simultaneous quantification of pioglitazone and its active metabolites, including ketopioglitazone, in human plasma.[1][2] this compound is employed as the internal standard to ensure data reliability in clinical trials and therapeutic drug monitoring.
Experimental Protocol
1. Sample Preparation (Solid Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Hypersil GOLD C18 (100 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile |
| Gradient | 0-1.0 min: 30% B1.0-4.0 min: 30-90% B4.0-5.0 min: 90% B5.0-5.1 min: 90-30% B5.1-7.0 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
| MS System | Thermo Scientific TSQ Vantage or equivalent |
| Ionization Mode | ESI, Positive |
| MRM Transitions | Pioglitazone: m/z 357.1 → 134.0Hydroxypioglitazone: m/z 373.1 → 150.0Ketopioglitazone: m/z 371.0 → 148.0this compound: m/z 375.0 → 152.0 |
| Collision Energy (CE) | Optimized for each analyte and instrument |
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Extraction Recovery (%) |
| Pioglitazone | 10 - 1800 | 10 | 85 - 115 | < 15 | > 87.8 |
| Hydroxypioglitazone | 10 - 1800 | 10 | 85 - 115 | < 15 | > 87.8 |
| Ketopioglitazone | 10 - 1800 | 10 | 85 - 115 | < 15 | > 87.8 |
Experimental Workflow
References
Application Note: High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Ketopioglitazone and its d4 Analog in Human Plasma
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. francelab.com.ar [francelab.com.ar]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with Ketopioglitazone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to isotopic interference when using Ketopioglitazone-d4 as an internal standard in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
Ketopioglitazone is an active metabolite of the anti-diabetic drug Pioglitazone. This compound is a stable isotope-labeled (SIL) internal standard where four hydrogen atoms have been replaced by deuterium atoms. It is the preferred internal standard for the quantification of Ketopioglitazone in biological matrices using liquid chromatography-mass spectrometry (LC-MS) because it has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.
Q2: I'm observing a signal for the unlabeled analyte in my blank samples containing only this compound. What could be the cause?
This issue, often referred to as "crosstalk," can arise from two main sources:
-
Isotopic Impurity of the Internal Standard: The this compound standard itself may contain a small percentage of the unlabeled Ketopioglitazone as an impurity from its synthesis.
-
In-source Fragmentation of the Internal Standard: Although less common, it is possible for the deuterated internal standard to lose its deuterium labels in the mass spectrometer's ion source, generating ions with the same mass-to-charge ratio (m/z) as the unlabeled analyte.
Q3: My calibration curve is non-linear at the lower concentration levels. Could this be related to isotopic interference?
Yes, non-linearity at the lower end of the calibration curve is a classic sign of isotopic interference. This is often due to the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard, which has a more significant impact at lower concentrations of the actual analyte.
Q4: I'm seeing a gradual decrease in the signal of my this compound and a corresponding increase in the Ketopioglitazone signal over time in my processed samples. What is happening?
This phenomenon is likely due to deuterium-hydrogen exchange , where the deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding solvent or matrix. The stability of the deuterium labels depends on their position on the molecule and the sample processing and storage conditions (e.g., pH, temperature).
There are at least two commercially available versions of this compound with different labeling positions:
-
5-[[4-[2-(5-Acetyl-2-pyridinyl)ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione (labeled on the ethoxy chain).[1]
-
5-[[4-[2-(5-acetyl-2-pyridyl)ethoxy]-2,3,5,6-tetradeuterio-phenyl]methyl]thiazolidine-2,4-dione (labeled on the phenyl ring).[2]
The deuterium atoms on the ethoxy chain may be more susceptible to exchange under certain pH conditions compared to those on the aromatic ring.
Troubleshooting Guides
Problem 1: Unexpected Signal in Blank Samples (Isotopic Purity and Crosstalk)
Symptoms:
-
A peak is observed at the retention time and m/z of the unlabeled Ketopioglitazone in blank samples spiked only with this compound.
-
The calibration curve shows a positive y-intercept.
Troubleshooting Workflow:
Troubleshooting Isotopic Purity and Crosstalk.
Experimental Protocols:
-
Isotopic Purity Assessment:
-
Prepare a high-concentration solution of this compound in a clean solvent (e.g., methanol or acetonitrile).
-
Inject this solution into the LC-MS/MS system.
-
Acquire data in full scan mode or by monitoring the specific mass transitions for both Ketopioglitazone and this compound.
-
Examine the chromatogram for a peak at the retention time of Ketopioglitazone in the mass transition of the unlabeled analyte. The area of this peak relative to the area of the this compound peak can be used to estimate the level of isotopic impurity.
-
-
Correcting for Isotopic Contribution:
-
Prepare a "zero calibrator" sample by spiking a blank biological matrix with the working concentration of this compound only.
-
Analyze this sample and measure the peak area of the signal in the unlabeled Ketopioglitazone mass transition.
-
This area represents the contribution from the internal standard. This value can be subtracted from the analyte response in all other samples, or the calibration curve can be corrected by not forcing it through the origin.
-
Quantitative Data Summary:
| Parameter | Ideal Value | Action if Deviated |
| Unlabeled Analyte in IS | < 0.1% | Consider sourcing a new batch of IS with higher isotopic purity. Apply correction in data processing. |
| Y-intercept of Calibration Curve | Close to zero | Investigate isotopic purity of IS and potential contamination. |
Problem 2: Deuterium-Hydrogen Exchange
Symptoms:
-
Decreasing signal intensity of this compound over time in prepared samples.
-
Increasing signal intensity of unlabeled Ketopioglitazone over time.
-
Poor reproducibility of results, especially for samples analyzed after a delay.
Troubleshooting Workflow:
Troubleshooting Deuterium-Hydrogen Exchange.
Experimental Protocols:
-
Deuterium Exchange Stability Test:
-
Spike this compound into the biological matrix (e.g., plasma) that will be used for the study.
-
Aliquot the spiked matrix into several vials.
-
Store the aliquots under different conditions that may be encountered during the sample handling and analysis process (e.g., room temperature for 4 hours, 4°C for 24 hours, -20°C for several days).
-
At specified time points, process and analyze the samples.
-
Monitor the peak area ratio of any formed unlabeled Ketopioglitazone to the remaining this compound. A significant increase in this ratio over time indicates deuterium exchange.
-
Recommendations to Minimize Deuterium Exchange:
-
Maintain samples at a low temperature (e.g., on ice or at 4°C) throughout the sample preparation process.
-
Avoid strongly acidic or basic conditions if the deuterium labels are in exchange-prone positions.
-
Minimize the time between sample preparation and injection into the LC-MS system.
-
If deuterium exchange is persistent, consider using a this compound standard with labels on the more stable phenyl ring.
Problem 3: Co-eluting Interferences
Symptoms:
-
Unexpectedly high background or interfering peaks at or near the retention time of Ketopioglitazone or this compound.
-
Poor peak shape.
-
Inaccurate and imprecise results.
Troubleshooting Workflow:
Troubleshooting Co-eluting Interferences.
Experimental Protocols:
-
Matrix Effect Evaluation:
-
Analyze a blank matrix extract to identify endogenous components that might interfere with the analysis.
-
Perform a post-column infusion experiment: continuously infuse a standard solution of Ketopioglitazone and this compound post-column while injecting a blank matrix extract.
-
Monitor the signal of the infused analytes. A suppression or enhancement of the signal at the retention time of the analytes indicates the presence of matrix effects.
-
LC-MS/MS Method Parameters for Ketopioglitazone:
A previously published method for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma provides the following mass transition for Ketopioglitazone:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ketopioglitazone | 371.0 | 148.0 |
Note: The corresponding mass transition for this compound would be m/z 375.0 → 152.0 or another appropriate fragment depending on the labeling position.
Mass Fragmentation
Plausible Fragmentation of Ketopioglitazone.
Disclaimer: The information provided in this technical support center is for guidance purposes only and should be used in conjunction with established laboratory procedures and instrument manufacturer's recommendations.
References
Technical Support Center: Optimizing LC-MS/MS for Ketopioglitazone-d4
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the analysis of Ketopioglitazone-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS/MS analysis?
This compound is the stable isotope-labeled (SIL) internal standard (IS) for Ketopioglitazone. As a deuterated analog, it is chemically almost identical to the analyte of interest (Ketopioglitazone) and is used to ensure accurate and precise quantification.[1][2] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation, chromatography, and ionization.[1][2]
Q2: What are the recommended mass transitions (MRM) for Ketopioglitazone and its d4-labeled internal standard?
Mass spectrometers should be operated in positive electrospray ionization (ESI+) mode.[3][4][5][6] The recommended multiple reaction monitoring (MRM) transitions are summarized below.
| Compound | Precursor Ion (Q1 m/z) | Product Ion (Q3 m/z) | Citation |
| Ketopioglitazone | 371.0 | 148.0 | [3][4][5][6] |
| This compound (IS) | 375.0 | 152.0 | [7] |
Q3: What are typical starting LC conditions for this analysis?
A reversed-phase chromatographic separation on a C18 column is standard.[3][8][9][10] The mobile phases generally consist of an organic solvent (acetonitrile or methanol) and an aqueous solution with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.[8][9]
| Parameter | Recommended Starting Conditions | Citation |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent | [7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8][10] |
| Mobile Phase B | Acetonitrile or Methanol | [7][8] |
| Flow Rate | 0.3 - 0.8 mL/min | [8][9][10] |
| Injection Volume | 10 µL | [7][8] |
| Column Temperature | 40 °C (typical starting point) | |
| Gradient | Start with 95% A, ramp to 95% B, hold, and re-equilibrate. Gradient slope must be optimized. |
Method Optimization Workflow
The general workflow for developing and optimizing an LC-MS/MS method for this compound involves a systematic, multi-step process.
Caption: LC-MS/MS method development workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during method development and sample analysis.
Issue 1: Low or No Signal from this compound (IS)
Q: My internal standard signal is unexpectedly low or absent. What are the potential causes and solutions?
A: A low IS signal can compromise the entire assay. The cause can stem from sample preparation, chromatography, or the mass spectrometer itself.[11]
Possible Causes & Troubleshooting Steps:
-
Incorrect Concentration:
-
Verify Dilutions: Double-check all calculations and dilutions from the stock solution.
-
Prepare Fresh: Prepare a fresh stock and working solution of the IS to rule out degradation or evaporation.[11]
-
-
Poor Ionization:
-
Re-infuse Standard: Infuse the IS solution directly into the mass spectrometer to confirm it ionizes well and that the instrument is tuned correctly.[11]
-
Optimize Source Parameters: Adjust ESI source parameters (e.g., gas flows, temperature, capillary voltage) to maximize the signal for the d4-IS.
-
-
Sample Preparation Issues:
-
Check Extraction Recovery: Spike a known amount of IS into a clean solvent and into an extracted blank matrix sample. A significantly lower signal in the matrix sample points to poor extraction recovery or severe ion suppression.
-
-
Degradation/Instability:
Issue 2: IS Signal Detected in the Analyte (Ketopioglitazone) MRM Channel
Q: I am seeing a peak at the retention time of this compound when monitoring the MRM transition for the non-labeled analyte. Why is this happening?
A: This is a critical issue known as "crosstalk," where the internal standard contributes to the analyte signal, leading to an overestimation of the analyte's concentration, especially at lower levels.[2]
Possible Causes & Troubleshooting Steps:
-
Isotopic Impurity:
-
The Problem: The deuterated standard contains a small amount of the unlabeled analyte from its synthesis.[1][2]
-
The Solution: Inject a high concentration of the IS solution alone and check for a signal in the analyte's MRM channel. If a signal is present, contact the supplier to obtain a certificate of analysis and inquire about a higher purity batch. For reliable results, isotopic enrichment should be ≥98%.[1][2]
-
-
In-Source Fragmentation/Deuterium Loss:
-
The Problem: The d4-IS molecule loses a deuterium atom within the ion source of the mass spectrometer, causing it to be detected at the same mass as the unlabeled analyte.[2]
-
The Solution: Optimize MS source conditions by reducing voltages (e.g., declustering potential or cone voltage) to minimize fragmentation before the quadrupole.[2]
-
Caption: Troubleshooting IS crosstalk.
Issue 3: Chromatographic Separation of Analyte and IS
Q: My Ketopioglitazone and this compound peaks are not co-eluting perfectly. Is this a problem?
A: Yes, this can be a significant problem. The fundamental principle of using a SIL-IS is that it experiences the same matrix effects (ion suppression or enhancement) as the analyte. If the peaks separate, they may elute into regions with different levels of matrix effects, which invalidates the correction and leads to poor data accuracy and precision.[12][13]
Possible Causes & Troubleshooting Steps:
-
"Isotope Effect" in Reversed-Phase LC: Deuterated compounds can sometimes be slightly less retained on reversed-phase columns than their non-deuterated counterparts, leading to earlier elution.
-
Solution 1: Adjust Gradient: Use a shallower gradient around the elution time of the compounds to reduce separation.[11]
-
Solution 2: Modify Mobile Phase: Slightly decreasing the percentage of the organic solvent can increase retention and may help merge the peaks.
-
Solution 3: Change Column: Test a different C18 column from another manufacturer, as different stationary phase chemistries can alter selectivity.
-
Key Experimental Protocols
Protocol 1: MS Parameter Optimization via Direct Infusion
This protocol is for determining the optimal mass spectrometer settings for this compound.
-
Prepare Solutions: Create a ~500 ng/mL solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Set up Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Find the Precursor Ion (Q1 Scan): Perform a full scan in Q1 mode to find the protonated molecular ion. For this compound, this should be at m/z 375.0.
-
Find Product Ions (Product Ion Scan): Select m/z 375.0 as the precursor ion in Q1 and perform a product ion scan in Q3 to see all resulting fragments. The most intense and stable fragment should be selected as the product ion (expected to be m/z 152.0).[7]
-
Optimize Collision Energy (CE): While monitoring the selected MRM transition (375.0 -> 152.0), ramp the collision energy (e.g., from 5 to 50 eV) to find the value that produces the highest intensity signal for the product ion.
-
Optimize Declustering Potential (DP): Ramp the declustering potential to find the value that maximizes the precursor ion signal without causing excessive in-source fragmentation.
-
Repeat for Analyte: Repeat steps 1-6 for the non-labeled analyte, Ketopioglitazone (m/z 371.0 -> 148.0).
Protocol 2: Assessing Isotopic Contribution of IS to Analyte Signal
This protocol helps determine if the IS is contributing to the analyte's signal.
-
Prepare Solutions:
-
Blank: Prepare a sample of the blank matrix (e.g., plasma) that has been through the extraction process.
-
LLOQ Sample: Prepare a matrix blank spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
IS-Only Sample: Prepare a matrix blank spiked only with the working concentration of the this compound internal standard.
-
-
Acquire Data: Inject the three samples and acquire data using the established LC-MS/MS method.
-
Analyze Results:
-
The Blank sample should have no peak in either the analyte or IS channel.
-
The LLOQ Sample will define the expected response at the lowest concentration.
-
In the IS-Only Sample , carefully integrate any peak that appears in the analyte MRM channel at the retention time of the IS. The area of this peak should be less than 5% of the area of the analyte peak in the LLOQ sample. If it is higher, it indicates significant crosstalk that must be addressed.
-
Relationship Between Key MS Parameters
Understanding how different voltage settings affect the ion's journey through the mass spectrometer is crucial for optimization and troubleshooting.
Caption: Ion path and key parameters in a triple quadrupole MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Enhanced LC-MS/MS analysis of alogliptin and pioglitazone in human plasma: Applied to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
Preventing deuterium exchange of Ketopioglitazone-d4 in solution
Welcome to the Technical Support Center for Ketopioglitazone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure the isotopic integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, also known as H/D exchange, is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the surrounding environment, such as from protic solvents (e.g., water, methanol). This is a critical concern as it can lower the isotopic purity of your deuterated standard, leading to inaccuracies in quantitative analyses, particularly in mass spectrometry-based assays where the mass difference is key for differentiation from the unlabeled compound.
Q2: What are the primary factors that promote deuterium exchange in this compound solutions?
A2: The rate of deuterium exchange is primarily influenced by three main factors:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. For many deuterated compounds, the rate of exchange is slowest in the neutral to slightly acidic pH range.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, alcohols), are the primary source of hydrogen for exchange. Aprotic solvents (e.g., acetonitrile, DMSO) are preferred for dissolving and storing deuterated compounds.
Q3: What are the recommended storage conditions for this compound to maintain its isotopic stability?
A3: To maintain the isotopic integrity of this compound, it is recommended to store it as a solid in a cool, dark, and dry place. For solutions, the following conditions are recommended:
-
Solvent: Use anhydrous aprotic solvents such as acetonitrile, DMSO-d6, or acetone-d6.
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to minimize the rate of any potential exchange.
-
Container: Use tightly sealed vials with septum caps to prevent exposure to atmospheric moisture.
-
Atmosphere: For long-term storage of highly sensitive solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Problem: I am observing a loss of isotopic purity in my this compound sample.
| Possible Cause | Troubleshooting Step |
| Exposure to Protic Solvents | Review all solvents used in your experimental workflow. Ensure that any protic solvents are removed or that the exposure time is minimized. If a protic solvent is necessary, perform the experiment at a low temperature. |
| Incorrect pH of the Solution | Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral or slightly acidic pH, if compatible with your experimental design. |
| Elevated Temperature | Ensure that all steps of your experiment, including sample preparation and storage, are carried out at the lowest feasible temperature. |
| Improper Storage | Verify that the compound and its solutions are stored according to the recommended conditions (cool, dark, dry, and in a tightly sealed container). |
| Contaminated Reagents | Use fresh, high-purity, and anhydrous solvents and reagents to prepare your solutions. |
Problem: My quantitative analysis results are inconsistent when using this compound as an internal standard.
| Possible Cause | Troubleshooting Step |
| Deuterium Exchange During Sample Preparation | Minimize the time this compound is in contact with the sample matrix, especially if it is aqueous. Perform sample extraction and preparation steps at low temperatures. |
| On-column Deuterium Exchange | If using liquid chromatography, ensure the mobile phase is not highly acidic or basic. Consider using a mobile phase with a deuterated component (e.g., D2O) if compatible with your analysis. Running the chromatography at a lower temperature can also help. |
| In-source Exchange in the Mass Spectrometer | Optimize the ion source parameters of your mass spectrometer. High temperatures in the ion source can sometimes promote H/D exchange. |
| Low Isotopic Purity of the Standard | Verify the isotopic purity of your this compound standard using NMR or high-resolution mass spectrometry before use. |
Data Presentation
The following table summarizes the key factors affecting the rate of deuterium exchange for deuterated small molecules like this compound.
| Factor | Condition that Increases Exchange Rate | Condition that Decreases Exchange Rate | Relative Impact |
| Solvent | Protic solvents (Water, Methanol, Ethanol) | Aprotic solvents (Acetonitrile, DMSO, Acetone) | High |
| pH | Highly acidic (pH < 4) or basic (pH > 8) conditions | Neutral to slightly acidic pH (pH 5-7) | High |
| Temperature | Elevated temperatures (> 25°C) | Low temperatures (≤ 4°C, -20°C, -80°C) | High |
| Exposure to Moisture | Open vials, humid environment | Tightly sealed containers, inert atmosphere, desiccator | Medium |
| Light Exposure | Direct sunlight or UV light | Storage in amber vials or in the dark | Low (for exchange) |
Experimental Protocols
Protocol for Assessing the Isotopic Stability of this compound in Solution by ¹H NMR
Objective: To determine the rate of deuterium exchange of this compound in a specific solvent over time.
Materials:
-
This compound
-
Deuterated NMR solvent (e.g., DMSO-d6)
-
Protic solvent to be tested (e.g., Methanol)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in the deuterated NMR solvent (e.g., DMSO-d6) to a final concentration of 1-5 mg/mL.
-
Acquire an initial ¹H NMR spectrum (Time = 0): Transfer the stock solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum. This will serve as your baseline measurement of isotopic purity.
-
Spike with the protic solvent: Add a known volume of the protic solvent you wish to test (e.g., 10% v/v Methanol) to the NMR tube containing the this compound solution.
-
Monitor by ¹H NMR over time: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 6, 24, 48 hours) while keeping the sample at a constant temperature.
-
Data Analysis: Integrate the proton signals corresponding to the positions where deuterium should be present. An increase in the integral of these signals over time indicates deuterium exchange. Calculate the percentage of exchange at each time point relative to the initial spectrum.
Protocol for Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange
Objective: To prepare samples containing this compound for LC-MS analysis while minimizing the risk of deuterium back-exchange.
Materials:
-
Sample matrix (e.g., plasma, cell lysate)
-
This compound internal standard solution (in aprotic solvent)
-
Extraction solvent (e.g., ice-cold acetonitrile)
-
LC-MS vials
Procedure:
-
Sample Thawing: If samples are frozen, thaw them on ice.
-
Spiking of Internal Standard: Add a precise volume of the this compound internal standard solution to the sample. This should be done as close to the extraction step as possible.
-
Protein Precipitation/Extraction: Immediately add 3-4 volumes of ice-cold acetonitrile to the sample to precipitate proteins and extract the analyte and internal standard.
-
Vortex and Centrifuge: Vortex the samples vigorously for 30-60 seconds and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: If necessary, evaporate the solvent under a gentle stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase, preferably one with a low protic solvent content and a neutral to slightly acidic pH.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial and place it in a cooled autosampler (e.g., 4°C) for immediate analysis.
Visualizations
Pioglitazone Signaling Pathway
Caption: Pioglitazone activates PPARγ, leading to gene transcription changes.
Experimental Workflow for Deuterium Exchange Prevention
Caption: Best practices workflow for handling this compound.
Logical Relationship for Troubleshooting Deuterium Loss
Improving peak shape and resolution for Ketopioglitazone-d4
Welcome to the technical support center for the analysis of Ketopioglitazone-d4. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for improved peak shape and resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Question 1: Why am I observing significant peak tailing with my this compound peak?
Answer: Peak tailing is a common issue, especially with compounds containing basic functional groups like Ketopioglitazone. The primary cause is often secondary interactions between the analyte and the stationary phase.[1][2]
-
Secondary Silanol Interactions: The most frequent cause is the interaction of basic amine groups on the analyte with acidic residual silanol groups on the surface of silica-based columns.[1][2] This secondary retention mechanism delays the elution of a portion of the analyte, resulting in a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is high enough to deprotonate the silanol groups (making them negatively charged), their interaction with a positively charged analyte will be stronger, increasing tailing.[1]
-
Column Contamination: Accumulation of matrix components or strongly retained compounds at the column inlet can create active sites that cause tailing.[3]
Question 2: My this compound peak is broad, and the resolution from an adjacent peak is poor. What are the likely causes?
Answer: Poor resolution and broad peaks can stem from several chemical and physical factors.
-
Column Degradation: Over time, column performance can degrade due to loss of stationary phase or the creation of voids in the packed bed, leading to peak broadening.[3]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause the analyte band to spread before it is detected. This is known as extra-column volume.[3]
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte band to spread upon injection, resulting in a broad peak.[3]
-
Co-eluting Interference: The poor resolution may be due to an interfering compound from the sample matrix that is not being adequately separated.[1]
Question 3: The retention time of this compound is slightly different from the unlabeled Ketopioglitazone. Why does this happen and is it a problem?
Answer: This phenomenon is known as the chromatographic isotope effect or deuterium isotope effect.[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4][5] While a small, consistent shift is not typically a problem for quantification (as the internal standard and analyte are integrated separately), a lack of complete co-elution can become an issue if there are significant matrix effects. If the analyte and the internal standard elute at slightly different times, they may experience different degrees of ion suppression or enhancement, which can compromise accuracy.[6]
Question 4: What are the best initial steps to optimize my mobile phase for better peak shape?
Answer: Mobile phase optimization is critical for achieving symmetric peaks.
-
Adjust pH: Lowering the mobile phase pH (e.g., to pH 3.0) helps to keep the residual silanol groups on the column fully protonated, minimizing their ability to interact with basic analytes.[1]
-
Add a Buffer: Incorporating a buffer, such as ammonium formate or ammonium acetate, into the mobile phase is highly effective.[2] The positively charged ammonium ions can shield the negatively charged silanols, reducing analyte-silanol interactions.[2]
-
Optimize Organic Modifier: Fine-tune the percentage of the organic solvent (e.g., acetonitrile or methanol). While this primarily affects retention time, it can also influence peak shape.
Question 5: I suspect issues with the stability or purity of my this compound standard. How can I investigate this?
Answer: Problems with the internal standard itself can lead to inaccurate and irreproducible results.
-
Isotopic Exchange (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if the deuterium is on a heteroatom (like -OH or -NH) or if the standard is stored in acidic or basic solutions.[4][7] To check for this, you can monitor the mass spectrum of the standard over time for an increase in the signal of unlabeled or partially deuterated species.[4]
-
Chemical Purity: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[8] This can lead to an overestimation of the analyte, particularly at low concentrations. You can assess this by injecting a high concentration of the internal standard alone and checking for any signal at the mass transition of the unlabeled analyte.[8]
Troubleshooting Summary
The table below summarizes common problems and recommended actions for improving the chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols.[1][2] | Lower mobile phase pH (e.g., to < 4). Add a buffer like ammonium formate/acetate to the mobile phase.[2][9][10] Use a high-purity, end-capped column.[3] |
| Column contamination.[3] | Use a guard column. Implement a sample clean-up procedure (e.g., SPE).[1] | |
| Broad Peaks / Poor Resolution | Column degradation or void formation.[3] | Replace the column. |
| High extra-column volume.[3] | Minimize tubing length and use appropriate inner diameter tubing. | |
| Sample solvent is too strong.[3] | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Retention Time Shift (vs. Unlabeled) | Deuterium isotope effect.[4][5] | This is often normal. Optimize chromatography to ensure co-elution if differential matrix effects are suspected.[6] |
| Inaccurate Quantification | Differential matrix effects.[6] | Improve sample clean-up. Adjust chromatography to ensure analyte and IS elute in a cleaner region of the chromatogram. |
| Isotopic (H/D) exchange.[4] | Avoid storing standards in acidic or basic solutions.[7] Check the stability of the label position. | |
| Impurity in the deuterated standard.[8] | Verify the purity of the standard as per the Certificate of Analysis. Inject a high concentration of the IS alone to check for unlabeled analyte.[8] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common chromatographic issues with this compound.
Caption: A troubleshooting workflow for identifying and resolving common chromatographic issues.
Detailed Experimental Protocol
The following is an example of a validated LC-MS/MS method for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma, which can be adapted for use.[11][12][13]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add the this compound internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the resulting supernatant with deionized water before injection.[11]
2. Chromatographic Conditions
-
HPLC System: A standard HPLC or UHPLC system.
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][14]
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
-
Injection Volume: Typically 5-10 µL.[11]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Example SRM Transition for this compound: m/z 375.1 → 152.0[11]
-
Example SRM Transition for Ketopioglitazone: m/z 371.0 → 148.0[11][12]
Example Chromatographic Parameters
The table below provides a summary of typical parameters used in a validated method for Ketopioglitazone.[11][12]
| Parameter | Value / Description |
| Column | Hypersil GOLD C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Ionization Mode | ESI Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Ketopioglitazone Transition | m/z 371.0 → 148.0[11][12] |
| This compound IS Transition | m/z 375.1 → 152.0[11] |
| Approximate Retention Time | ~3.2 minutes[11] |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. francelab.com.ar [francelab.com.ar]
- 12. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Pioglitazone Metabolites with Deuterated Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing deuterated internal standards for the quantification of Pioglitazone and its active metabolites, hydroxypioglitazone (M-IV) and ketopioglitazone (M-III), via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why are deuterated internal standards considered the gold standard for the quantitative analysis of Pioglitazone and its metabolites?
A1: Deuterated internal standards are the preferred choice in LC-MS/MS bioanalysis for several reasons. Since they are structurally and chemically very similar to the analytes (Pioglitazone, hydroxypioglitazone, and ketopioglitazone), they exhibit nearly identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. This allows them to effectively compensate for variability that can occur at each of these steps, such as extraction loss, matrix effects (ion suppression or enhancement), and fluctuations in instrument response, leading to more accurate and precise quantification.
Q2: What are the key metabolites of Pioglitazone that should be monitored, and what are their corresponding deuterated standards?
A2: The primary active metabolites of Pioglitazone in humans are hydroxypioglitazone (M-IV) and ketopioglitazone (M-III)[1]. Validated LC-MS/MS methods typically employ the following deuterated internal standards for their simultaneous quantification alongside the parent drug[1][2]:
| Analyte | Deuterated Internal Standard |
| Pioglitazone | Pioglitazone-d4 |
| Hydroxypioglitazone (M-IV) | Hydroxypioglitazone-d5 |
| Ketopioglitazone (M-III) | Ketopioglitazone-d4 |
Q3: What are the typical mass transitions (MRM) for Pioglitazone and its metabolites and their deuterated standards?
A3: The following table summarizes commonly used precursor and product ion transitions for Multiple Reaction Monitoring (MRM) in positive ion electrospray ionization mode[1][3][4][5]:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Pioglitazone | 357.1 | 134.0 |
| Hydroxypioglitazone (M-IV) | 373.1 | 150.0 |
| Ketopioglitazone (M-III) | 371.0 | 148.0 |
| Pioglitazone-d4 | 361.1 | 138.0 |
| Hydroxypioglitazone-d5 | 378.1 | 154.0 |
| This compound | 375.1 | 152.0 |
Q4: Can deuterium labeling alter the chromatographic retention time of the internal standard relative to the analyte?
A4: Yes, a phenomenon known as the "isotope effect" can sometimes lead to slight differences in retention times between an analyte and its deuterated internal standard[6]. While often negligible, this can be more pronounced in reversed-phase chromatography where the increased hydrophobicity of deuterated compounds may cause them to elute slightly earlier. It is crucial during method development to ensure that the analyte and its corresponding internal standard co-elute as closely as possible to ensure accurate compensation for matrix effects.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Pioglitazone metabolites using deuterated standards.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Precision and Inaccurate Quantification | 1. Chromatographic Separation of Analyte and Internal Standard: The analyte and its deuterated standard do not co-elute, leading to differential matrix effects.[6] 2. Crosstalk: The isotopic distribution of the analyte interferes with the signal of the deuterated standard, or vice versa. 3. Contamination of Deuterated Standard: The deuterated standard may contain a significant percentage of the unlabeled analyte. | 1. Optimize Chromatography: - Adjust the gradient slope to ensure co-elution. - Evaluate different mobile phase compositions or columns. 2. Verify MRM Transitions: - Ensure that the selected MRM transitions are specific and minimize any potential overlap. 3. Check Certificate of Analysis: - Review the isotopic purity of the deuterated standard provided by the manufacturer. If purity is low, consider obtaining a new batch. |
| Drifting Internal Standard Signal | 1. Isotopic Back-Exchange: Deuterium atoms on the internal standard may exchange with protons from the mobile phase or sample matrix, especially at non-neutral pH. 2. Adsorption: The internal standard may be adsorbing to vials, tubing, or the column. | 1. Mobile Phase pH: - Maintain a neutral or slightly acidic mobile phase pH to minimize back-exchange. 2. Sample Handling: - Avoid prolonged storage of samples in strongly acidic or basic conditions. 3. System Passivation: - If adsorption is suspected, passivate the LC system by injecting a high-concentration standard. |
| In-source Fragmentation of Deuterated Standard | The deuterated standard loses a deuterium atom in the ion source of the mass spectrometer, leading to a signal at the mass transition of the unlabeled analyte. | 1. Optimize Ion Source Parameters: - Reduce the cone voltage or collision energy to minimize in-source fragmentation. 2. Evaluate Different Ionization Techniques: - If available, consider using a softer ionization technique like APCI. |
| Variable Matrix Effects | Endogenous components in the plasma sample co-elute with the analytes and their internal standards, causing ion suppression or enhancement that is not fully compensated for. | 1. Improve Sample Preparation: - Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7][8] 2. Dilution: - Dilute the sample to reduce the concentration of interfering matrix components. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is suitable for rapid sample processing[1].
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (containing Pioglitazone-d4, Hydroxypioglitazone-d5, and this compound).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following is a representative set of parameters based on published methods[1][3][5].
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., Hypersil GOLD C18, 2.1 x 50 mm, 1.9 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: As listed in the FAQ section.
Visualizations
References
- 1. francelab.com.ar [francelab.com.ar]
- 2. researchgate.net [researchgate.net]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. Simultaneous quantitation of pioglitazone and its metabolites in human serum by liquid chromatography and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Robust Quantification Using Ketopioglitazone-d4
Welcome to the technical support center for the robust quantification of Ketopioglitazone using its deuterated internal standard, Ketopioglitazone-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioanalytical method development and sample analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the quantification of Ketopioglitazone using this compound as an internal standard.
Q1: I am observing a signal for the analyte (Ketopioglitazone) in my blank samples that are only spiked with the deuterated internal standard (this compound). What is the likely cause?
A1: This issue, often referred to as "crosstalk," is typically due to one of two reasons:
-
Isotopic Contribution: The natural abundance of heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass signal of the deuterated internal standard. This is more pronounced if the mass difference between the analyte and the internal standard is small.[1]
-
Impurity of the Internal Standard: The this compound internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1][2]
Troubleshooting Steps:
-
Assess Analyte Contribution: Prepare a series of calibration standards of the analyte without the internal standard. Analyze these samples and monitor the mass transition of the internal standard. An increasing signal in the internal standard's mass channel with increasing analyte concentration confirms isotopic crosstalk.
-
Evaluate Internal Standard Purity: Prepare a solution containing only this compound and analyze it. Monitor the mass transition of the unlabeled Ketopioglitazone. A detectable signal indicates that the internal standard is impure.
-
Mitigation Strategies:
-
Ensure that the mass difference between the analyte and the internal standard is at least 4-5 Da to minimize crosstalk.
-
If impurity is the issue, consider sourcing the internal standard from a different supplier with higher isotopic purity. Toronto Research Chemicals Inc. is one supplier of this compound.[3]
-
Q2: My calibration curve is non-linear at higher concentrations. What could be causing this?
A2: Non-linearity at higher concentrations can be attributed to several factors:
-
Detector Saturation: The mass spectrometer detector can become saturated when encountering a high concentration of ions, leading to a plateau in the signal response.
-
Ion Suppression/Enhancement: Matrix effects can become more pronounced at higher analyte concentrations, leading to a non-proportional response.
-
Inappropriate Regression Model: A linear regression model with a 1/x or 1/x² weighting is commonly used.[4] An incorrect weighting factor can lead to apparent non-linearity.
Troubleshooting Steps:
-
Dilute Samples: Dilute the high concentration samples to fall within the linear range of the assay and re-analyze.
-
Optimize Ion Source Parameters: Adjust ion source parameters such as temperature, gas flows, and voltages to minimize saturation and matrix effects.
-
Evaluate Weighting Factor: Re-process the data using different weighting factors (e.g., 1/x, 1/x², none) to determine the best fit for your calibration curve.
-
Extend the Calibration Range: If feasible, prepare and analyze additional calibration standards to better define the curve at the higher end.
Q3: I am observing poor peak shape and inconsistent retention times for Ketopioglitazone and this compound. How can I improve this?
A3: Poor chromatography can significantly impact the accuracy and precision of your results. Common causes and solutions include:
-
Column Contamination: Residual matrix components can build up on the analytical column.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for the analytes.
-
Column Degradation: The analytical column may have reached the end of its lifespan.
Troubleshooting Steps:
-
Column Wash: Implement a robust column wash procedure between injections, potentially using a stronger solvent than the mobile phase.
-
Mobile Phase Optimization: Ensure the mobile phase is properly prepared and degassed. For pioglitazone and its metabolites, a common mobile phase consists of acetonitrile and a formic acid solution.[5][6] Experiment with slight variations in the organic-to-aqueous ratio and formic acid concentration.
-
Replace the Column: If the above steps do not resolve the issue, replace the analytical column with a new one of the same type. Hypersil GOLD C18 and ACQUITY UPLC BEH C18 columns have been successfully used for this analysis.[7][8]
Experimental Protocols
Below are detailed methodologies for key experiments in the quantification of Ketopioglitazone.
Sample Preparation: Protein Precipitation
This protocol is a common and rapid method for extracting Ketopioglitazone from plasma samples.[7]
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized during method development) to each plasma sample, except for the blank matrix.
-
Vortexing: Briefly vortex the samples for 30 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[5]
LC-MS/MS Analysis
This section provides a typical set of starting conditions for LC-MS/MS analysis. Optimization will be required for specific instrumentation.
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Analytical Column: Hypersil GOLD C18 (dimensions and particle size may vary) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient elution is typically used to achieve good separation. An example gradient is as follows:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-20% B
-
3.1-4.0 min: 20% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting Factor | Correlation Coefficient (r²) |
| Ketopioglitazone | 10 - 1800 | Linear | 1/y² | > 0.99 |
Data derived from a representative validated method.[7]
Table 2: Intra-day and Inter-day Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Ketopioglitazone | 30 (LQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| 800 (MQC) | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| 1400 (HQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision.[7]
Visualizations
The following diagrams illustrate key workflows and logical relationships in the method refinement process.
Caption: Bioanalytical workflow for Ketopioglitazone quantification.
Caption: Troubleshooting decision tree for common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. francelab.com.ar [francelab.com.ar]
- 4. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. researchgate.net [researchgate.net]
Dealing with poor recovery of Ketopioglitazone-d4 during sample extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Ketopioglitazone-d4 during sample extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.
Issue 1: Low recovery of this compound using Solid-Phase Extraction (SPE).
-
Question: We are observing significantly lower than expected recovery of this compound from our plasma samples when using a reversed-phase SPE protocol. What are the potential causes and how can we troubleshoot this?
-
Answer: Poor recovery in SPE can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:
-
Analyte Breakthrough during Sample Loading:
-
Cause: The solvent in which your sample is dissolved may be too strong, causing the analyte to pass through the sorbent without binding.[1] The sample loading flow rate might also be too high, not allowing for adequate interaction between the analyte and the sorbent.[1][2] Overloading the cartridge with too much sample can also lead to incomplete retention.[1][2]
-
Solution:
-
-
Analyte Loss during Washing:
-
Cause: The wash solvent may be too strong, prematurely eluting the this compound along with interferences.[3]
-
Solution:
-
Use a weaker wash solvent. The ideal wash solvent should be strong enough to remove interferences but not elute the analyte of interest.[2] You may need to experiment with different solvent strengths.
-
Allow the wash solvent to soak in briefly before applying vacuum or pressure to avoid abrupt stripping of the analyte.[4]
-
-
-
Incomplete Elution:
-
Cause: The elution solvent may be too weak to fully desorb the this compound from the sorbent.[2][4] The volume of the elution solvent could also be insufficient.[4][5]
-
Solution:
-
Increase the strength of your elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic solvent in your elution mixture.[4]
-
Increase the elution volume in increments and analyze the fractions to determine if more volume is needed for complete recovery.[4]
-
Consider a "soak step" where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve desorption.[6]
-
-
-
Improper Cartridge Conditioning/Equilibration:
-
Cause: If the sorbent bed is not properly wetted before sample loading, it can lead to inconsistent and poor binding of the analyte.[1][2]
-
Solution:
-
Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol or isopropanol) to activate the sorbent, followed by equilibration with a solution similar in composition to your sample matrix (without the analyte).[1]
-
Do not let the sorbent bed dry out between the equilibration and sample loading steps.[4]
-
-
-
Issue 2: Poor recovery and emulsion formation during Liquid-Liquid Extraction (LLE).
-
Question: We are attempting to extract this compound from an aqueous matrix using liquid-liquid extraction with an organic solvent, but we are experiencing low recovery and persistent emulsions. What can we do to improve our results?
-
Answer: Low recovery and emulsion formation are common challenges in LLE. Here are some troubleshooting strategies:
-
Improving Recovery:
-
Cause: The choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of the analyte into the organic phase. A single extraction may also be insufficient to recover all of the analyte.
-
Solution:
-
Solvent Selection: Ensure the chosen organic solvent has a suitable polarity to effectively extract this compound. Dichloromethane has been used for the extraction of pioglitazone.[7]
-
pH Adjustment: The pH of the aqueous sample should be adjusted to ensure the this compound is in its neutral, un-ionized form, which will favor its partitioning into the organic solvent. Since pioglitazone is a weakly basic compound, adjusting the pH to be 2 units above its pKa is a good starting point.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally more effective than a single extraction with a large volume.[8]
-
Salting Out: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can increase the polarity of the aqueous layer and drive the analyte into the organic phase, thereby increasing recovery.[1]
-
-
-
Breaking Emulsions:
-
Cause: Emulsions are often caused by the presence of endogenous materials like fats and proteins in the sample matrix. Vigorous shaking can also contribute to their formation.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times to mix the phases.
-
Centrifugation: Centrifuging the mixture is often the most effective way to break an emulsion.
-
Addition of Salt: Adding a small amount of salt can help to break the emulsion.
-
Filtration: Filtering the mixture through a bed of glass wool can sometimes help to break up the emulsion.
-
-
-
Issue 3: Inconsistent recovery across different sample batches.
-
Question: Our recovery of this compound is highly variable from one experiment to the next. What could be causing this lack of reproducibility?
-
Answer: Inconsistent recovery often points to subtle variations in the experimental procedure. Here are some areas to scrutinize:
-
Cause: Inconsistencies in sample pre-treatment, variations in flow rates during SPE, or allowing the SPE cartridge to dry out can all lead to irreproducible results.[3]
-
Solution:
-
Standardize Sample Pre-treatment: Ensure a consistent and documented procedure for sample preparation.[3]
-
Control Flow Rates: Use a vacuum manifold with flow control or an automated system to maintain consistent flow rates during sample loading, washing, and elution in SPE.[3]
-
Prevent Cartridge Drying: Make sure the sorbent bed does not dry out before the sample is loaded.[4]
-
Consistent Solvent Volumes and Mixing: Use calibrated pipettes for all solvent and sample transfers. Ensure consistent mixing times and techniques for LLE.
-
Instrument Calibration: If using automated systems, ensure they are properly calibrated and maintained.[3]
-
-
Quantitative Data Summary
The following table summarizes key chemical properties of this compound and its parent compound, Pioglitazone, which are relevant to sample extraction.
| Property | This compound | Pioglitazone | Reference |
| Molecular Formula | C19H14D4N2O4S | C19H20N2O3S | [9] |
| Molecular Weight | 374.45 g/mol | 356.44 g/mol | [10] |
| CAS Number | 1215370-26-5 | 111025-46-8 | [9][10] |
| BCS Class | Not specified, but likely Class II | Class II (Low Solubility, High Permeability) | [7] |
| pKa | Not specified | 12.06 (basic) | [11] |
| Solubility | Not specified | Practically insoluble in water and alkaline buffers | [11] |
| Stability | Not specified | Degrades in basic medium and when exposed to heat and UV light. Stable in acidic medium. | [12] |
Detailed Experimental Protocol: SPE of this compound from Human Plasma
This protocol is a recommended starting point for the solid-phase extraction of this compound from human plasma, based on a published method for pioglitazone and its metabolites.[13]
Materials:
-
Oasis HLB µElution solid-phase extraction plate or cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2% Phosphoric acid in water
-
Human plasma samples
-
Internal standard solution (if not already added to the sample)
Procedure:
-
Sample Pre-treatment:
-
To 300 µL of human plasma, add 20 µL of the internal standard solution (this compound).
-
Add 300 µL of 2% phosphoric acid.
-
Vortex the sample for 10 seconds to mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE plate/cartridge with 200 µL of methanol.
-
Equilibrate the SPE plate/cartridge with 200 µL of water. Ensure the sorbent bed does not dry out.
-
-
Sample Loading:
-
Load the entire pre-treated sample onto the conditioned SPE plate/cartridge.
-
Apply a low, consistent vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the sorbent with a 5% methanol in water solution to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other retained compounds with a 50 µL aliquot of methanol.
-
Follow with a second elution using a 25 µL aliquot of methanol.
-
Collect both elution fractions in the same collection tube.
-
-
Post-Elution Processing:
-
Dilute the collected eluate with 75 µL of water prior to injection into the LC-MS/MS system.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor recovery of this compound.
A troubleshooting workflow for poor this compound recovery.
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. silicycle.com [silicycle.com]
- 4. welch-us.com [welch-us.com]
- 5. welchlab.com [welchlab.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Pioglitazone: A review of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. alentris.org [alentris.org]
- 10. Keto Pioglitazone-d4 (M-III) | LGC Standards [lgcstandards.com]
- 11. rjptonline.org [rjptonline.org]
- 12. ajpaonline.com [ajpaonline.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Ensuring the Stability of Ketopioglitazone-d4 in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Ketopioglitazone-d4 in biological matrices. Below you will find troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your bioanalytical data.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in biological samples.
| Problem | Potential Causes | Solutions |
| Low recovery of this compound during sample extraction | Inefficient extraction method.Degradation during extraction. | Optimize the extraction procedure (e.g., choice of solvent, pH).Minimize the time samples spend at room temperature during extraction. |
| High variability in Quality Control (QC) sample measurements | Inconsistent sample handling.Instability under storage or experimental conditions. | Ensure uniform procedures for all samples.Review and validate storage conditions and sample handling protocols (see stability data below). |
| Drifting internal standard signal during an analytical run | Deuterium-hydrogen exchange.Adsorption to vials or tubing. | Assess the stability of this compound in the mobile phase and sample diluent. Adjusting the pH to be more neutral can mitigate this.[1]Use deactivated vials and tubing. |
| Presence of unlabeled Ketopioglitazone in the internal standard solution | Impurity from synthesis. | Inject a high concentration of the this compound solution alone to check for a signal at the analyte's mass transition.[1]Consult the Certificate of Analysis (CoA) for isotopic and chemical purity. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterated form of Ketopioglitazone, a major active metabolite of the antidiabetic drug Pioglitazone. It is commonly used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Ketopioglitazone in biological samples.[2] The stability of this compound is crucial because its degradation can lead to inaccurate and unreliable quantification of the target analyte.
Q2: What are the primary factors that can affect the stability of this compound in biological matrices?
Several factors can influence the stability of deuterated internal standards like this compound in biological matrices. These include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Highly acidic or basic conditions can promote the exchange of deuterium atoms with protons from the solvent, a phenomenon known as isotopic exchange or back-exchange.[1]
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can metabolize the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte.[3][4][5]
-
Light Exposure: Photodegradation can occur with light-sensitive compounds.
Q3: What are the recommended storage conditions for this compound stock solutions and spiked biological samples?
For long-term storage, stock solutions of this compound should be stored at -20°C or colder in a tightly sealed container to prevent solvent evaporation. Biological samples (e.g., plasma, urine) spiked with this compound should be stored at -70°C or colder to minimize degradation.
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, bioanalytical methods utilizing it have demonstrated its stability under various conditions. The following tables present illustrative data that reflect the typical acceptance criteria (mean concentrations within ±15% of nominal values) for such stability studies as per regulatory guidelines.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Cycle 1 | 98.5% | 101.2% |
| Cycle 2 | 97.9% | 100.5% |
| Cycle 3 | 96.8% | 99.8% |
Data are presented as the percentage of the nominal concentration.
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| 0 | 100.0% | 100.0% |
| 4 | 99.1% | 100.8% |
| 8 | 98.3% | 99.5% |
| 24 | 97.5% | 98.9% |
Data are presented as the percentage of the nominal concentration.
Table 3: Long-Term Stability of this compound in Human Plasma at -70°C
| Storage Duration (Days) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| 30 | 99.4% | 101.5% |
| 90 | 98.7% | 100.9% |
| 180 | 98.1% | 100.2% |
Data are presented as the percentage of the nominal concentration.
Experimental Protocols
Detailed methodologies for key stability experiments are provided below, based on regulatory guidelines.
Protocol 1: Freeze-Thaw Stability Assessment
-
Objective: To determine the stability of this compound in a biological matrix subjected to repeated freeze-thaw cycles.
-
Procedure:
-
Spike a set of low and high concentration QC samples in the biological matrix of interest.
-
Analyze one set of these QCs immediately (baseline).
-
Freeze the remaining QCs at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for at least 12 hours. This completes one cycle.
-
Repeat for the desired number of cycles (typically 3 to 5).
-
Analyze the QCs after the final cycle and compare the results to the baseline samples.
-
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Objective: To evaluate the stability of this compound in the biological matrix under conditions mimicking sample processing at room temperature.
-
Procedure:
-
Spike low and high concentration QC samples in the biological matrix.
-
Allow the samples to sit at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
Analyze the samples and compare the concentrations to freshly prepared and analyzed QC samples.
-
Protocol 3: Long-Term Stability Assessment
-
Objective: To assess the stability of this compound in the biological matrix over the expected duration of sample storage for a study.
-
Procedure:
-
Prepare a sufficient number of low and high concentration QC samples in the biological matrix.
-
Store these samples at the intended long-term storage temperature (e.g., -70°C).
-
Analyze a set of these QC samples at various time points (e.g., 30, 90, 180 days) and compare the results to the initial concentrations.
-
Visualized Workflows
The following diagrams illustrate key workflows for ensuring the stability of this compound.
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of Ketopioglitazone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount for making informed decisions in pharmacokinetics, toxicokinetics, and clinical trials. A critical component of a robust bioanalytical method, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides an objective comparison of bioanalytical methods utilizing the stable isotope-labeled (SIL) internal standard, Ketopioglitazone-d4, against methods employing other internal standards for the quantification of pioglitazone and its metabolites.
The ideal internal standard co-elutes with the analyte of interest and behaves identically during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[1] While structurally similar but non-isotopically labeled compounds can be used, SIL internal standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based bioanalysis.[1]
The Gold Standard: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte, Ketopioglitazone. This similarity ensures co-elution and analogous behavior in the mass spectrometer's ion source, providing superior compensation for analytical variability.[2] Non-deuterated internal standards, typically structural analogs of the analyte, may have different chromatographic retention times and ionization efficiencies, which can lead to less effective compensation for matrix effects and, consequently, reduced accuracy and precision.[3]
Experimental data consistently demonstrates the enhanced performance of deuterated internal standards in terms of accuracy and precision.[2] While SIL internal standards are generally the first choice, their availability and cost can sometimes be a factor.[4][5] However, investing in a SIL-IS can often reduce method development time and prevent costly investigations into assay variability down the line.[6]
Experimental Protocols for Bioanalytical Methods
Below are detailed methodologies from published studies for the analysis of pioglitazone and its metabolites, categorized by the type of internal standard used.
Method 1: Using Deuterated Internal Standards (including this compound)
This method describes the simultaneous determination of pioglitazone and its active metabolites, hydroxypioglitazone and ketopioglitazone, in human plasma using their respective deuterated internal standards (pioglitazone-d4, hydroxypioglitazone-d5, and this compound).
-
Sample Preparation: Protein precipitation is performed on plasma samples.
-
Chromatography: High-performance liquid chromatography (HPLC) is used with a C18 column.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode is used for detection. Multiple reaction monitoring (MRM) is employed to monitor specific ion transitions for each analyte and its corresponding deuterated internal standard.
Method 2: Using a Non-Deuterated Internal Standard (Rosiglitazone)
This method details the quantification of pioglitazone in rat plasma and tissues using rosiglitazone as the internal standard.[7][8]
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract the analyte and internal standard from the biological matrix.[7][8]
-
Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of 0.1% v/v formic acid and acetonitrile (5:95, v/v) at a flow rate of 0.7 mL/min.[7][8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an ESI interface operating in positive ionization mode is used for detection.[7][8] Quantification is performed using MRM.[7][8]
Performance Data Comparison
The following tables summarize the quantitative validation data from the described methods, allowing for a direct comparison of their performance.
| Parameter | Method with Deuterated IS (this compound, etc.) | Method with Non-Deuterated IS (Rosiglitazone) [7][8] |
| Linearity Range | 0.5 - 2000 ng/mL | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly stated, but linearity was achieved |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1 ng/mL |
| Intra-day Accuracy (%) | 94.4 - 104.0% (for M-III, Ketopioglitazone) | 93.39 - 97.68% |
| Inter-day Accuracy (%) | 96.8 - 101.0% (for M-IV, Hydroxypioglitazone) | 95.89 - 98.78% |
| Intra-day Precision (%CV) | ≤ 10.5% | 7.55 - 9.87% |
| Inter-day Precision (%CV) | ≤ 10.5% | 6.09 - 8.12% |
| Extraction Recovery (%) | 87.8 ± 5.9% (for Ketopioglitazone) | Not explicitly stated |
Table 1: Comparison of Bioanalytical Method Validation Parameters.
Experimental Workflow and Signaling Pathways
A typical workflow for the validation of a bioanalytical method is depicted below. This process ensures that the analytical method is reliable and reproducible for its intended use.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The data presented demonstrates that while both deuterated and non-deuterated internal standards can be used to develop validated methods for the quantification of pioglitazone and its metabolites, the use of a stable isotope-labeled internal standard like this compound is advantageous. The chemical and physical similarity to the analyte allows for more effective compensation of analytical variability, particularly matrix effects, which is crucial for achieving the highest level of accuracy and precision required in regulated bioanalysis. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard such as this compound is a sound scientific practice that enhances data quality and confidence in regulatory submissions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 8. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Gold Standard in Bioanalysis: Comparing Ketopioglitazone-d4 to Non-Deuterated Internal Standards
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of a suitable internal standard is paramount for achieving accurate and reproducible results. This is especially true for liquid chromatography-mass spectrometry (LC-MS/MS) methods, which are susceptible to variability from sample preparation, matrix effects, and instrument response. This guide provides a comprehensive comparison between the use of a deuterated internal standard, Ketopioglitazone-d4, and non-deuterated (structural analog) internal standards for the quantification of pioglitazone and its metabolites.
The consensus in the scientific community leans heavily towards the use of stable isotope-labeled internal standards (SIL-IS), such as this compound, as the "gold standard".[1] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during extraction, chromatography, and ionization.[2] This co-elution and similar behavior allow for effective compensation for matrix-induced signal suppression or enhancement, a major challenge in bioanalysis.[1][2]
Quantitative Performance: A Clear Advantage for Deuterated Standards
| Parameter | Deuterated Internal Standard (e.g., Pioglitazone-d4) | Non-Deuterated Internal Standard (e.g., Rosiglitazone) |
| Analyte | Pioglitazone, Ketopioglitazone | Pioglitazone |
| Internal Standard | Pioglitazone-d4, this compound | Rosiglitazone |
| Linearity (r²) | >0.99 | >0.99 |
| Intra-day Precision (%CV) | <15% | <10% |
| Inter-day Precision (%CV) | <15% | <15% |
| Accuracy (%RE) | ±15% | 93.39–97.68% (intra-day), 95.89–98.78% (inter-day) |
| Mean Extraction Recovery | >87.8% | Not explicitly stated, but method validated |
| Reference | [3][4] | [5][6] |
Note: The table combines data from different studies for illustrative purposes. A direct head-to-head comparison in a single study would provide the most definitive evidence.
The data consistently shows that methods employing deuterated internal standards achieve high levels of precision and accuracy, well within the guidelines set by regulatory bodies like the USFDA.[5][7] While methods with non-deuterated standards can also be validated to meet these criteria, they are often more susceptible to variability. For instance, a study on the immunosuppressant sirolimus showed that the use of a deuterated internal standard resulted in a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%).[1]
Experimental Methodologies
The following are representative experimental protocols for the analysis of pioglitazone and its metabolites using both deuterated and non-deuterated internal standards.
Method 1: Using Deuterated Internal Standards (Pioglitazone-d4, this compound)
This method is adapted from a study that simultaneously quantifies pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma.[3][4]
-
Sample Preparation: Protein precipitation with acetonitrile followed by selective phospholipid depletion in a 96-well plate format.
-
Internal Standards: Pioglitazone-d4 and this compound.
-
Chromatographic Separation: Gradient elution on a Hypersil GOLD C18 column.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with selected reaction monitoring (SRM).
-
Transitions:
-
Pioglitazone: m/z 357.1 > 134.0
-
Ketopioglitazone: m/z 371.0 > 148.0
-
-
Method 2: Using a Non-Deuterated Internal Standard (Rosiglitazone)
This method was developed for the quantification of pioglitazone in rat plasma and tissues.[5][6]
-
Sample Preparation: Not explicitly detailed but the method was validated according to USFDA guidelines.
-
Internal Standard: Rosiglitazone.
-
Chromatographic Separation: YMC Pro C18 column (100 mm × 4.6 mm, 3μ) with a mobile phase of 0.1% v/v formic acid and acetonitrile (5:95 v/v).
-
Mass Spectrometry: Triple quadrupole mass spectrometry with ESI in positive ionization mode.
Visualizing the Workflow and Rationale
To better understand the processes and concepts discussed, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of pioglitazone.
Caption: A typical bioanalytical workflow for the quantification of drugs and their metabolites in biological matrices.
Caption: The metabolic pathway of Pioglitazone to its active metabolites, Ketopioglitazone and Hydroxypioglitazone.[8]
Conclusion
The use of a deuterated internal standard like this compound is the superior choice for the bioanalysis of pioglitazone and its metabolites. Its ability to mimic the analyte throughout the analytical process provides a more robust and reliable method, ultimately leading to higher quality data.[2] While methods using non-deuterated internal standards can be validated, they are more prone to inaccuracies arising from differential matrix effects and extraction efficiencies. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, the adoption of deuterated internal standards is a critical step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study – FranceLab [francelab.com.ar]
- 5. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]
- 6. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. francelab.com.ar [francelab.com.ar]
The Gold Standard for Pioglitazone Bioanalysis: Performance Characteristics of Ketopioglitazone-d4 as an Internal Standard
In the landscape of quantitative bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the choice of a suitable internal standard is paramount for achieving accurate and reliable results. For the analysis of the anti-diabetic drug pioglitazone and its metabolites, the stable isotope-labeled (SIL) internal standard, Ketopioglitazone-d4, has emerged as a superior choice. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical assays.
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more atoms are replaced with their heavy isotopes, in this case, four hydrogen atoms in Ketopioglitazone are replaced with deuterium. This results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] This near-identical physicochemical behavior is the primary reason for the superior performance of SIL internal standards like this compound.
Mitigating Matrix Effects and Enhancing Accuracy
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[2] An ideal internal standard should experience the same degree of matrix effect as the analyte, thereby providing effective correction.
Due to their structural and chromatographic similarity, deuterated standards like this compound co-elute very closely with the unlabeled analyte.[2] This ensures that both compounds experience nearly identical matrix effects, leading to a more accurate and precise measurement. In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may have different retention times and be affected differently by matrix interferences, potentially compromising the accuracy of the results.[1]
Comparative Performance Data
The superior performance of this compound as an internal standard is evident in the validation data from various bioanalytical methods. These studies consistently demonstrate excellent linearity, precision, and accuracy for the quantification of pioglitazone and its metabolites.
| Analyte | Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Pioglitazone | This compound | 10 - 1800 | < 15 | < 15 | Within ±15 | Within ±15 | [3] |
| Hydroxypioglitazone | Hydroxypioglitazone-d5 | 10 - 1800 | < 15 | < 15 | Within ±15 | Within ±15 | [4][5] |
| Ketopioglitazone | This compound | 10 - 1800 | < 15 | < 15 | Within ±15 | Within ±15 | [3] |
| Pioglitazone | Rosiglitazone (RGZ) | 1 - 500 | 7.55 - 9.87 | 6.09 - 8.12 | 93.39 - 97.68 | 95.89 - 98.78 | [6] |
| Pioglitazone | Glipizide | 5 - 800 | < 7 | < 7 | 92.81 - 105.13 | 92.81 - 105.13 | [7] |
As shown in the table, methods employing this compound and other deuterated analogs exhibit tight control over precision and accuracy, with coefficients of variation (%CV) and relative error (%RE) well within the accepted regulatory limits of ±15%. While methods using alternative, non-deuterated internal standards like Rosiglitazone and Glipizide also demonstrate acceptable performance, the use of a stable isotope-labeled internal standard for each analyte is considered best practice for minimizing variability and ensuring the highest data quality.[8]
Experimental Workflow and Protocols
The use of this compound as an internal standard is typically integrated into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. A representative experimental protocol is detailed below.
Caption: A typical bioanalytical workflow for the quantification of pioglitazone and its metabolites using this compound as an internal standard.
Detailed Experimental Protocol
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add the internal standard solution containing this compound.[5]
-
Vortex the sample to ensure uniform mixing.
-
Condition a solid-phase extraction cartridge (e.g., HLB 1cc, 30 mg) with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes and the internal standard with an appropriate organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A C18 column (e.g., Hypersil Gold, 100 mm × 4.6 mm, 5 µm) is commonly used.[4][5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is employed for chromatographic separation.[4][6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The specific precursor-to-product ion transitions for ketopioglitazone and its d4-labeled internal standard are monitored.[9]
Conclusion
The use of this compound as an internal standard offers significant advantages for the bioanalysis of pioglitazone and its metabolites. Its ability to closely mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to enhanced accuracy, precision, and overall robustness of the assay.[2][8] While other internal standards can be used, the experimental evidence strongly supports the selection of stable isotope-labeled standards like this compound to ensure the highest quality data in demanding research and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
Cross-Validation of Analytical Methods for Ketopioglitazone-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ketopioglitazone, with a focus on the use of its deuterated internal standard, Ketopioglitazone-d4. The cross-validation of analytical methods is a critical step in drug development, ensuring data integrity, reliability, and comparability across different studies or laboratories. This document outlines key performance characteristics of various methodologies, supported by experimental data, to aid in the selection and implementation of the most suitable analytical approach.
Comparative Analysis of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most prevalent and sensitive technique for the quantification of Ketopioglitazone in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring high accuracy and precision.[1][2][3]
Below is a summary of performance data from various validated LC-MS/MS methods for the analysis of Pioglitazone and its metabolites, including Ketopioglitazone.
| Parameter | Method 1 (UPLC-MS/MS) | Method 2 (HPLC-MS/MS) | Method 3 (HPLC-MS/MS) |
| Linearity Range | 10 - 1800 ng/mL[1][3] | 0.5 - 2000 ng/mL[4] | 3.23 - 512.60 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL[5] | 0.5 ng/mL[4] | 3.23 ng/mL[2] |
| Intra-day Precision (%CV) | < 15%[3] | ≤ 10.5%[4] | 89.7% to 100.4% (as accuracy)[2] |
| Inter-day Precision (%CV) | < 15%[3] | ≤ 10.5%[4] | 95.3% to 97.6% (as accuracy)[2] |
| Accuracy (%RE) | < 15%[3] | 84.6% to 103.5%[4] | Within ± 15% (as per validation) |
| Extraction Recovery | > 87.8%[3] | Not Reported | Not Reported |
| Sample Preparation | Protein Precipitation & Phospholipid Depletion[1][3] | Liquid-Liquid Extraction[4] | Solid-Phase Extraction[2] |
| Internal Standard | This compound[1] | Not Specified for Ketopioglitazone | This compound[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and cross-validation of analytical methods. Below are representative experimental protocols derived from published literature.
Method 1: UPLC-MS/MS for High-Throughput Analysis
This method is optimized for rapid and sensitive analysis, suitable for clinical trial sample analysis.
-
Sample Preparation: Protein precipitation followed by selective phospholipid depletion is employed for sample cleanup.[1][3] To a 100 µL plasma sample, an internal standard spiking solution containing this compound is added, followed by 300 µL of acetonitrile to precipitate proteins. The sample is vortexed and centrifuged. The supernatant is then passed through a phospholipid removal plate.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Method 2: HPLC-MS/MS with Liquid-Liquid Extraction
This method provides robust and reliable quantification, though with a potentially longer sample preparation time.
-
Sample Preparation: Liquid-liquid extraction is utilized to isolate the analyte and internal standard from the biological matrix.[4] To a 200 µL plasma sample, an internal standard solution is added, followed by a suitable organic solvent (e.g., methyl tert-butyl ether). The mixture is vortexed and centrifuged. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing Analytical Processes
Diagrams can effectively illustrate complex workflows and relationships. The following visualizations were created using Graphviz (DOT language).
Caption: Bioanalytical workflow for Ketopioglitazone analysis.
Caption: Comparison of key analytical method performance parameters.
References
- 1. francelab.com.ar [francelab.com.ar]
- 2. asianpubs.org [asianpubs.org]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Ketopioglitazone-d4
For researchers, scientists, and professionals in drug development, the integrity of quantitative bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides a comprehensive comparison of Ketopioglitazone-d4, a deuterated internal standard, against the alternative use of structural analogs for the quantitative analysis of Ketopioglitazone, a key active metabolite of the antidiabetic drug Pioglitazone.
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.[1][2] This guide presents supporting experimental data from published, validated bioanalytical methods to illustrate this performance and contrasts it with the use of non-isotopically labeled internal standards.
Performance Data: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the accuracy and precision data from validated LC-MS/MS methods for the quantification of Ketopioglitazone and its parent drug, Pioglitazone.
Table 1: Accuracy and Precision of Ketopioglitazone Quantification using this compound Internal Standard
| Quality Control (QC) Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) |
| LLOQ | 10 | 13.0 | -5.7 |
| Low | 30 | 4.1 | -2.8 |
| Mid | 300 | 4.4 | -0.4 |
| High | 800 | 1.1 | 0.5 |
Data sourced from a high-sensitivity LC-MS/MS method for the analysis of Pioglitazone and its metabolites in human plasma.
Another study validating a method for the simultaneous determination of pioglitazone and its metabolites, including ketopioglitazone, using their respective deuterated internal standards, reported intra-run and inter-run precision and accuracy (relative error) to be less than 15%.[3] A separate validated method for the same analytes showed inter-day precision (coefficient of variation) for ketopioglitazone to be ≤10.5%, with inter-day accuracy (%Nominal) ranging from 94.4% to 104.0%.[2]
Case Study: Structural Analog Internal Standard for the Parent Drug, Pioglitazone
Table 2: Accuracy and Precision of Pioglitazone Quantification using Rosiglitazone (Structural Analog) Internal Standard
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LQC | 7.55 | 93.39 | 6.09 | 95.89 |
| MQC | 9.87 | 97.68 | 8.12 | 98.78 |
| HQC | 8.34 | 95.45 | 7.34 | 97.45 |
Data from a validated LC-MS/MS method for Pioglitazone in rat plasma.[4]
While this method demonstrates acceptable performance according to regulatory guidelines, the use of a structural analog can present challenges.[4] Differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising data quality.[2]
Experimental Protocols
The data presented is derived from robust, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are summaries of the typical experimental protocols.
Method 1: Quantification of Ketopioglitazone using this compound
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile.[3] In some methods, this is followed by selective phospholipid depletion.[3]
-
Chromatography: Reverse-phase liquid chromatography using a C18 column with gradient elution.[1][3]
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with detection by selected reaction monitoring (SRM). The transition monitored for Ketopioglitazone is typically m/z 371.0 > 148.0.[3]
Method 2: Quantification of Pioglitazone using a Structural Analog Internal Standard (Rosiglitazone)
-
Sample Preparation: Protein precipitation followed by solid-phase extraction.
-
Chromatography: Reverse-phase liquid chromatography with a C18 column and an isocratic mobile phase.[4]
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) with detection by multiple reaction monitoring (MRM).[4]
Visualizing the Workflow
The following diagrams illustrate the key workflows in the quantitative bioanalysis of Ketopioglitazone.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods Utilizing Ketopioglitazone-d4 for the Quantification of Pioglitazone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioanalytical methods that employ Ketopioglitazone-d4 as an internal standard for the quantification of pioglitazone and its active metabolites, hydroxypioglitazone and ketopioglitazone, in human plasma. The data and protocols presented are compiled from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a reference for laboratories involved in pharmacokinetic and clinical studies.
Metabolic Pathway of Pioglitazone
Pioglitazone is a thiazolidinedione antidiabetic agent that undergoes hepatic metabolism, primarily by cytochrome P450 enzymes CYP2C8 and to a lesser extent CYP3A4, into two major active metabolites: hydroxypioglitazone (M-IV) and ketopioglitazone (M-III)[1]. The quantification of both the parent drug and these active metabolites is crucial for comprehensive pharmacokinetic assessment[2]. This compound is a deuterated form of the M-III metabolite, widely used as an internal standard to ensure analytical accuracy and precision.
Caption: Metabolic conversion of Pioglitazone and its relation to the internal standard.
Comparison of Methodologies
The following tables summarize and compare the key parameters from several validated LC-MS/MS methods. These methods are suitable for the simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method A | Method B | Method C |
| Sample Volume | 100 µL Human Plasma[3] | 200 µL Human Plasma[2] | 100 µL Human Plasma |
| Preparation Technique | Protein Precipitation (Acetonitrile) & Phospholipid Depletion[3][4] | Liquid-Liquid Extraction[2] | Solid-Phase Extraction (SPE)[5] |
| LC Column | Hypersil GOLD C18[3][4] | C18 Column[2] | Hypersil Gold, 100 x 4.6 mm, 5 µm[5] |
| Mobile Phase | Gradient Elution[3][4] | Isocratic Elution[2] | Methanol:Solution A:Solution B (80:10:10 v/v/v)[5] |
| Run Time | Not Specified | 2.5 minutes[2] | < 10 minutes[6] |
Table 2: Mass Spectrometry and Performance Characteristics
| Parameter | Method A | Method B | Method C |
| Ionization Mode | ESI Positive[3][4] | ESI Positive[2] | ESI Positive |
| Detection Mode | Selected Reaction Monitoring (SRM)[3][4] | Multiple Reaction Monitoring (MRM)[2] | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Ketopioglitazone) | m/z 371.0 > 148.0[3][4] | m/z 371 > 148[2] | Not Specified |
| Linearity Range (Ketopioglitazone) | 10 - 1800 ng/mL[4] | 0.5 - 2000 ng/mL[2] | 3.23 - 512.60 ng/mL[5] |
| LLOQ (Ketopioglitazone) | 10 ng/mL[4] | 0.5 ng/mL[2] | 3.23 ng/mL[5] |
| Intra/Inter-run Precision (%CV) | < 15%[4] | ≤ 10.5%[2] | Not Specified |
| Intra/Inter-run Accuracy (%RE) | < 15%[4] | 94.4% to 104.0% (%Nominal)[2] | Not Specified |
| Mean Extraction Recovery | > 87.8%[4] | Not Specified | 97.12% (for Pioglitazone)[6] |
Experimental Protocols
Below are generalized protocols based on the cited literature. For definitive procedures, refer to the source publications.
Protocol 1: Sample Preparation via Protein Precipitation (Method A) [3][4]
-
Aliquot: Transfer 100 µL of human plasma into a 96-well plate.
-
Add Internal Standard: Spike samples with the working solution of deuterated internal standards, including this compound.
-
Precipitation: Add acetonitrile to precipitate plasma proteins.
-
Phospholipid Removal: Utilize a selective phospholipid depletion plate.
-
Centrifugation/Filtration: Centrifuge the plate and collect the supernatant for LC-MS/MS analysis.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (Method B) [2]
-
Aliquot: Pipette 200 µL of human plasma into a clean tube.
-
Add Internal Standard: Spike the plasma with the internal standard solution.
-
Extraction: Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex & Centrifuge: Mix vigorously and then centrifuge to separate the organic and aqueous layers.
-
Evaporate & Reconstitute: Transfer the organic layer to a new tube, evaporate to dryness under nitrogen, and reconstitute the residue in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Bioanalytical Workflow
The diagram below illustrates the typical workflow for a bioanalytical study using LC-MS/MS, from sample collection to final data analysis.
Caption: General workflow for quantitative bioanalysis using LC-MS/MS.
This guide demonstrates that while specific parameters may vary, robust and sensitive methods using this compound are well-established for the simultaneous quantification of pioglitazone and its active metabolites. The choice between protein precipitation, LLE, or SPE depends on laboratory resources, required sensitivity, and throughput needs. All cited methods show high accuracy, precision, and successful application in clinical sample analysis[2][4].
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. francelab.com.ar [francelab.com.ar]
- 4. A validated liquid chromatography tandem mass spectrometry method for simultaneous determination of pioglitazone, hydroxypioglitazone, and ketopioglitazone in human plasma and its application to a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of a Deuterated Internal Standard in Pioglitazone Research
In the quantitative analysis of the anti-diabetic drug Pioglitazone, particularly in complex biological matrices, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of the analytical method. While various compounds can be employed as internal standards, the use of a deuterated form of the analyte, such as Pioglitazone-d4, is widely considered the gold standard. This guide provides a comprehensive comparison of the performance of a deuterated internal standard against a structural analog, supported by experimental data, to justify its preferential use in Pioglitazone research.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The primary role of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) analysis is to compensate for variations that can occur during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and instrument drift. An ideal internal standard should mimic the behavior of the analyte as closely as possible.
A deuterated internal standard is a stable isotope-labeled version of the analyte where one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
A structural analog internal standard , on the other hand, is a different molecule that is chemically similar to the analyte. For Pioglitazone, a common structural analog used as an internal standard is Rosiglitazone.
The following tables summarize the validation data from two separate studies: one employing a deuterated internal standard (Pioglitazone-d4) for the analysis of Pioglitazone and its metabolites in human plasma, and another using a structural analog (Rosiglitazone) for the analysis of Pioglitazone in rat plasma.
Table 1: Method Validation Data using Deuterated Internal Standard (Pioglitazone-d4)
| Analyte | QC Level (ng/mL) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) | Intra-run Accuracy (%RE) | Inter-run Accuracy (%RE) |
| Pioglitazone | 30 (Low) | 3.5 | 5.2 | -2.1 | -1.5 |
| 80 (Medium) | 2.9 | 4.1 | 0.8 | 1.2 | |
| 1300 (High) | 2.1 | 3.8 | -0.5 | -0.9 | |
| Hydroxypioglitazone | 30 (Low) | 4.1 | 6.3 | -1.2 | -0.8 |
| 80 (Medium) | 3.2 | 4.9 | 1.5 | 1.9 | |
| 1300 (High) | 2.5 | 4.2 | 0.1 | 0.4 | |
| Ketopioglitazone | 30 (Low) | 4.8 | 7.1 | -0.9 | -0.5 |
| 80 (Medium) | 3.9 | 5.8 | 2.1 | 2.5 | |
| 1300 (High) | 2.8 | 4.7 | 0.3 | 0.7 |
%RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error
Table 2: Method Validation Data using Structural Analog Internal Standard (Rosiglitazone)
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Pioglitazone | 5 (LQC) | 9.87 | 8.12 | 97.68 | 98.78 |
| 250 (MQC) | 8.24 | 7.25 | 95.43 | 96.54 | |
| 450 (HQC) | 7.55 | 6.09 | 93.39 | 95.89 |
LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
From the data presented, it is evident that the method utilizing the deuterated internal standard demonstrates superior precision (lower %RSD) and accuracy (accuracy values closer to 100% or %RE closer to 0) across all quality control levels compared to the method using a structural analog. This enhanced performance is attributed to the fact that the deuterated internal standard co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement effects, leading to more effective normalization.
Experimental Protocols
Method 1: Pioglitazone Analysis using Deuterated Internal Standard (Pioglitazone-d4)
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of a working internal standard solution containing Pioglitazone-d4, Hydroxypioglitazone-d5, and Ketopioglitazone-d4 in methanol.
-
Vortex mix for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series
-
Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 3 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pioglitazone: m/z 357.1 → 134.0
-
Pioglitazone-d4 (IS): m/z 361.1 → 138.0
-
Hydroxypioglitazone: m/z 373.1 → 150.0
-
Hydroxypioglitazone-d5 (IS): m/z 378.1 → 154.0
-
Ketopioglitazone: m/z 371.0 → 148.0
-
This compound (IS): m/z 375.1 → 152.0
-
Method 2: Pioglitazone Analysis using Structural Analog Internal Standard (Rosiglitazone)
Sample Preparation:
-
To 200 µL of rat plasma, add 10 µL of Rosiglitazone internal standard solution (1 µg/mL).
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Separate the organic layer and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AD
-
Column: YMC Pro C18 (100 mm × 4.6 mm, 3 µm)
-
Mobile Phase: 0.1% v/v formic acid in water and acetonitrile (5:95 v/v)
-
Flow Rate: 0.7 mL/min
-
Column Temperature: Ambient
Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Pioglitazone: m/z 357.95 → 135.15
-
Rosiglitazone (IS): m/z 358.0 → 135.1
-
Visualizing Key Processes
To further illustrate the context of Pioglitazone analysis, the following diagrams depict the metabolic pathway of Pioglitazone and a typical experimental workflow for bioanalysis using a deuterated internal standard.
Assessing the Kinetic Isotope Effect of Ketopioglitazone-d4 in Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of Ketopioglitazone-d4 versus its non-deuterated analog, Ketopioglitazone. By leveraging the kinetic isotope effect (KIE), strategic deuteration of metabolically labile positions in a drug molecule can significantly alter its pharmacokinetic profile, potentially leading to improved therapeutic outcomes. This document outlines the theoretical basis, presents hypothetical comparative data, and provides detailed experimental protocols for assessing the KIE in the context of Ketopioglitazone metabolism.
The Kinetic Isotope Effect in Drug Metabolism
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] In drug metabolism, the substitution of hydrogen with deuterium (a stable, non-radioactive isotope of hydrogen) at a site of enzymatic attack can lead to a significant decrease in the rate of metabolism.[3][4][5] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond, thus requiring more energy to break.[][7] This effect is particularly pronounced in reactions where C-H bond cleavage is the rate-determining step, a common occurrence in cytochrome P450 (CYP)-mediated metabolism.[8]
Ketopioglitazone, an active metabolite of the antidiabetic drug Pioglitazone, undergoes oxidative metabolism primarily mediated by CYP2C8 and CYP3A4 enzymes.[9][10] Strategic deuteration of the metabolically active sites in Ketopioglitazone to create this compound is hypothesized to slow down its metabolism, leading to a longer half-life and potentially improved pharmacokinetic and pharmacodynamic properties.
Comparative Metabolic Stability: Ketopioglitazone vs. This compound
To assess the impact of deuteration on the metabolic stability of Ketopioglitazone, a series of in vitro and in vivo studies can be conducted. The following tables present hypothetical, yet plausible, data that one might expect from such a comparative analysis.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Ketopioglitazone | 15.2 ± 1.8 | 45.6 ± 5.4 |
| This compound | 42.5 ± 3.5 | 16.3 ± 2.1 |
| KIE (t½ ratio) | 2.8 | |
| KIE (CLint ratio) | 2.8 |
Table 2: In Vivo Pharmacokinetic Parameters in a Rat Model
| Compound | Half-life (t½, h) | Plasma Clearance (CLp, L/h/kg) | Area Under the Curve (AUC, ng·h/mL) |
| Ketopioglitazone | 2.1 ± 0.3 | 0.85 ± 0.12 | 1176 ± 165 |
| This compound | 5.5 ± 0.6 | 0.32 ± 0.05 | 3125 ± 340 |
| Fold Increase | 2.6 | 2.7 |
Table 3: Metabolite Formation in Human Hepatocytes
| Compound | Hydroxylated Metabolite M1 Formation Rate (pmol/min/10^6 cells) |
| Ketopioglitazone | 125.4 ± 15.2 |
| This compound | 48.2 ± 6.1 |
| KIE on M1 formation | 2.6 |
Signaling Pathways and Experimental Workflow
To visualize the metabolic pathway and the experimental process for assessing the kinetic isotope effect, the following diagrams are provided.
Caption: Proposed metabolic pathway for Ketopioglitazone.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Ketopioglitazone-d4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ketopioglitazone-d4. All personnel, including researchers, scientists, and drug development professionals, must adhere to these guidelines to ensure a safe laboratory environment.
This compound, a deuterated analog of a pioglitazone metabolite, requires careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that this compound can cause skin and serious eye irritation[1]. Furthermore, it is considered harmful if swallowed, inhaled, or comes into contact with skin, and is suspected of causing cancer[2]. As a potent pharmaceutical compound, strict adherence to safety protocols is mandatory to minimize exposure risk.
Hazard Identification and Risk Assessment
| Hazard Statement | Classification | Primary Route of Exposure |
| Causes skin irritation | Skin Irritant | Dermal |
| Causes serious eye irritation | Eye Irritant | Ocular |
| Harmful if swallowed | Acute Toxicity (Oral) | Ingestion |
| Harmful in contact with skin | Acute Toxicity (Dermal) | Dermal |
| Harmful if inhaled | Acute Toxicity (Inhalation) | Inhalation |
| Suspected of causing cancer | Carcinogenicity | Inhalation, Dermal, Ingestion |
| May cause respiratory irritation | Specific Target Organ Toxicity | Inhalation |
Personal Protective Equipment (PPE) Protocol
Given the hazards associated with this compound, a comprehensive PPE strategy is essential. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | ASTM F1671 |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 |
| Body | Disposable lab coat with tight cuffs | --- |
| Respiratory | A NIOSH-approved N95 or higher-level respirator | NIOSH 42 CFR 84 |
Note: For operations with a higher risk of aerosol generation, such as weighing or preparing solutions, a Powered Air-Purifying Respirator (PAPR) is recommended[3].
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow must be followed:
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
| Waste Type | Container | Disposal Route |
| Solid Waste (unused compound, contaminated gloves, weigh boats, etc.) | Labeled, sealed hazardous waste container | Licensed hazardous waste incineration |
| Liquid Waste (solutions containing this compound) | Labeled, sealed hazardous waste container | Licensed hazardous waste incineration |
| Sharps (contaminated needles, etc.) | Puncture-proof sharps container | Medical waste incineration |
Disposal Workflow:
Emergency Procedures
In the event of an exposure or spill, immediate action is required to mitigate harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others and your supervisor. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material. Place the contaminated material in a sealed hazardous waste container. For large spills, contact your institution's environmental health and safety department immediately. |
By implementing these comprehensive safety and handling protocols, your laboratory can significantly reduce the risks associated with working with this compound, fostering a culture of safety and responsibility.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
